Product packaging for C24:1 Ceramide(Cat. No.:CAS No. 54165-50-0)

C24:1 Ceramide

Cat. No.: B1140025
CAS No.: 54165-50-0
M. Wt: 648.1
Attention: For research use only. Not for human or veterinary use.
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Description

C24:1 Ceramide, also known as Nervonic Acid Ceramide, is a sphingolipid consisting of a sphingosine base (d18:1) amide-linked to a nervonic acid (24:1) fatty acyl chain. This specific ceramide species is a critical molecule in biomedical research due to its dual role as a structural component of cellular membranes and a bioactive signaling lipid involved in key physiological and pathological processes. In clinical studies, plasma levels of this compound have shown a significant association with major adverse cardiovascular events (MACE). Research indicates that the ratio of this compound to C24:0 ceramide can be used to calculate standardized risk scores (e.g., CERT1 score) for categorizing cardiovascular disease risk, highlighting its value as a potential prognostic biomarker . Beyond cardiometabolic research, this compound is an essential subject of study in dermatology and skin biology. Ceramides are the principal components (approximately 50% by weight) of the epidermal lipid matrix in the stratum corneum, the skin's outermost layer . This "lipid mortar," together with cholesterol and free fatty acids, forms a water-impermeable barrier that prevents evaporative water loss and protects against the entry of microorganisms . The diversity of ceramide structures, including types like C24:1, is crucial for the unique attributes and integrity of the skin barrier across different body sites . Alterations in the specific composition and levels of ceramide species are a hallmark of inflammatory skin diseases such as atopic dermatitis and psoriasis . As a central node in sphingolipid metabolism, Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for the production of very-long-chain ceramides, including C20:0 to C26:0 species . The synthesis of this compound can occur via the de novo pathway, the sphingomyelin hydrolysis pathway, or the salvage pathway . This product is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

54165-50-0

Molecular Formula

C₄₂H₈₁NO₃

Molecular Weight

648.1

Synonyms

Nervonic Ceramide

Origin of Product

United States

Ii. Biosynthesis and Metabolism of C24:1 Ceramide

De Novo Synthesis Pathway Specifics for C24:1 Ceramide

The de novo synthesis of this compound is a multi-step enzymatic process that takes place in the endoplasmic reticulum. wikipedia.orgnih.gov This pathway builds the ceramide molecule from basic precursors.

Acylation by Ceramide Synthase 2 (CerS2) and Other Relevant Isoforms

Following the formation of sphinganine (B43673), the next critical step is its acylation to form dihydroceramide (B1258172). This reaction is catalyzed by a family of six ceramide synthases (CerS1-6), each exhibiting a preference for fatty acyl-CoAs of specific chain lengths. nih.govmdpi.com

Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for the synthesis of very-long-chain ceramides (B1148491), including this compound. nih.govmdpi.com It preferentially utilizes very-long-chain fatty acyl-CoAs, such as C24:1-CoA, to acylate the sphinganine backbone. researchgate.netunsw.edu.auuni-bonn.de CerS2 is the most abundantly expressed ceramide synthase in the liver, which aligns with this compound being a prominent ceramide species in this organ. ijbs.com Research has demonstrated a direct link between CerS2 activity and this compound levels, where the CerS2-C24:1-ceramide axis has been shown to limit the metastatic potential of ovarian cancer cells. nih.govnih.gov

While CerS2 is the main contributor, other isoforms like CerS3 also show a preference for very-long-chain acyl-CoAs and may play a role in this compound synthesis. unimi.it Conversely, CerS5 and CerS6 are primarily involved in the synthesis of long-chain ceramides like C16-ceramide. mdpi.com

Specificity of Ceramide Synthase Isoforms
Ceramide Synthase (CerS) IsoformPreferred Acyl-CoA Chain LengthsRelevance to this compound Synthesis
CerS1C18Not primarily involved
CerS2C22, C24, C24:1Primary synthase
CerS3≥C26May contribute
CerS4C18-C22Not primarily involved
CerS5C16Not involved
CerS6C14, C16, C18Not involved

Dihydroceramide Desaturation in this compound Formation

The final step in the de novo synthesis pathway is the conversion of dihydroceramide to ceramide. This reaction involves the introduction of a 4,5-trans double bond into the sphingoid backbone of dihydroceramide and is catalyzed by the enzyme dihydroceramide desaturase (DEGS) . wikipedia.orgrsc.orgunimi.it There are two known isoforms, DEGS1 and DEGS2. aginganddisease.org DEGS1 is widely expressed and is responsible for the desaturation of various dihydroceramides, including C24:1 dihydroceramide, to form the final this compound. aginganddisease.orgnih.gov Studies have shown that knockdown of DEGS1 leads to an accumulation of dihydroceramides and can impact cellular processes like apoptosis. nih.govresearchgate.net

Role of Elongation of Very Long Chain Fatty Acid (ELOVL) Proteins in Acyl Chain Elongation

The availability of the C24:1 acyl-CoA substrate is essential for the synthesis of this compound by CerS2. This very-long-chain fatty acid is produced through the action of Elongation of Very Long Chain Fatty Acid (ELOVL) proteins . These enzymes are responsible for elongating fatty acid chains by adding two-carbon units per cycle. spandidos-publications.com

ELOVL1 is particularly important for the synthesis of C24:0 and C24:1 sphingolipids. mdpi.comuniprot.org It catalyzes the formation of C24-acyl-CoA and C24:1-acyl-CoA. d-nb.info The activity of ELOVL1 is regulated in coordination with CerS2 to ensure that the production of C24-CoA is matched with its utilization for sphingolipid synthesis. nih.gov A deficiency in ELOVL1 can lead to a depletion of C24-ceramide, impacting cell membrane composition and function. d-nb.info Other ELOVL isoforms, such as ELOVL3, are also involved in the synthesis of C18:1-C24:1 fatty acids. spandidos-publications.com

Sphingomyelin (B164518) Hydrolysis Pathway Generating this compound

Besides de novo synthesis, this compound can also be generated through the breakdown of sphingomyelin, a major component of cell membranes. nih.govbiomol.comcaymanchem.com This process, often referred to as the salvage pathway, is catalyzed by a group of enzymes called sphingomyelinases (SMases). aginganddisease.orgresearchgate.net

Contributions of Acid, Neutral, and Alkaline Sphingomyelinases (SMases)

Sphingomyelinases are classified based on their optimal pH for activity: acid, neutral, and alkaline. researchgate.net

Acid Sphingomyelinase (aSMase) : This enzyme, which can be found in lysosomes and in a secretory form, preferentially hydrolyzes sphingomyelins with fatty acid chains ranging from C14 to C24:1. researchgate.netresearchgate.net This hydrolysis results in the production of corresponding ceramides, including this compound. researchgate.netresearchgate.net aSMase has been implicated in generating ceramide under inflammatory conditions. researchgate.net

Neutral Sphingomyelinase (nSMase) : Several isoforms of nSMase exist, with nSMase2 being well-characterized. nih.gov nSMase2 is primarily involved in the hydrolysis of sphingomyelin to produce ceramide. nih.gov Studies have shown that nSMase2 can lead to the generation of C24:0 and C24:1 ceramides. nih.gov Increased expression of nSMase2 has been linked to age-related increases in this compound. nih.gov Inhibition of nSMase2 has been shown to lower the levels of this compound during remyelination processes in the central nervous system. biorxiv.org

Alkaline Sphingomyelinase : While also contributing to sphingomyelin hydrolysis, the specific role of alkaline sphingomyelinase in the generation of this compound is less defined in the available research compared to its acid and neutral counterparts. researchgate.net

Summary of Sphingomyelinases in this compound Generation
Sphingomyelinase (SMase)LocationKey Findings Regarding this compound
Acid SMase (aSMase)Lysosomes, SecretoryPreferentially hydrolyzes sphingomyelins with C14-C24:1 fatty acids, producing this compound. researchgate.netresearchgate.net
Neutral SMase (nSMase2)Golgi, Plasma MembraneGenerates C24:0 and C24:1 ceramides; its inhibition reduces this compound levels. nih.govnih.govbiorxiv.org
Alkaline SMase-Role in this compound generation is less specifically documented.

Salvage Pathway Dynamics of this compound

The salvage pathway is a crucial mechanism for recycling sphingolipids, contributing significantly to the cellular pool of ceramides. This pathway involves the breakdown of complex sphingolipids into sphingosine (B13886), which is then re-acylated to form ceramide. It is estimated that this recycling route accounts for 50% to 90% of total sphingolipid biosynthesis. wikipedia.org

Re-acylation of Sphingosine by Ceramide Synthases

Central to the salvage pathway are the ceramide synthases (CerS), a family of six enzymes in mammals (CerS1-6), each exhibiting specificity for acyl-CoA substrates of different chain lengths. nih.govfrontiersin.org This specificity is a determining factor in the N-acyl chain composition of the resulting ceramide. nih.gov The re-acylation of sphingosine to form ceramide is catalyzed by these enzymes, which are thought to capture free sphingosine at the endoplasmic reticulum or associated membranes. wikipedia.org

CerS2 is primarily responsible for the synthesis of very long-chain ceramides, including those with C22-C24 acyl chains. frontiersin.orgfrontiersin.orgresearchgate.net Research has shown that CerS2 specifically utilizes very long fatty acyl CoAs, such as C22–C24, for the acylation of the sphingoid base. frontiersin.org The specificity of CerS enzymes has been narrowed down to an 11-residue sequence within a loop between the last two putative transmembrane domains. nih.gov For instance, a chimeric protein based on CerS4 (which typically produces C18-C22 ceramides) showed significant activity towards C24:1-CoA when an 11-residue sequence from CerS2 was incorporated. nih.govresearchgate.net This highlights the critical role of this small protein region in determining the acyl chain length of the synthesized ceramide.

The regulation of CerS expression and activity is tissue-specific, leading to distinct sphingolipid profiles in different parts of the body. For example, CerS2 expression is high in the lungs, correlating with an abundance of very long-chain ceramides like C24 ceramide. nih.gov The interplay between different CerS isoforms and the availability of specific fatty acyl-CoAs ultimately dictates the levels of this compound produced through the salvage pathway.

Interconversion of this compound into Complex Sphingolipids

Once synthesized, this compound can be further metabolized into more complex sphingolipids, each with unique biological functions. This interconversion is a key aspect of sphingolipid metabolism, allowing cells to dynamically alter their lipid composition in response to various signals.

Conversion to N-Nervonoyl Sphingomyelin by Sphingomyelin Synthases (SMS)

This compound can be converted to N-nervonoyl sphingomyelin through the action of sphingomyelin synthases (SMS). nih.govmdpi.com This reaction involves the transfer of a phosphocholine (B91661) head group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol. mdpi.com There are two main isoforms of SMS: SMS1, located in the Golgi apparatus, and SMS2, found in both the Golgi and the plasma membrane. mdpi.comnih.gov

Studies have demonstrated the direct relationship between SMS activity and sphingomyelin levels. For example, in Jurkat cells overexpressing SMS1, the basal levels of C24:1-sphingomyelin were significantly higher compared to control cells. nih.gov Conversely, downregulation of SMS1 via RNA interference led to a decrease in several sphingomyelin species, including C24:1-sphingomyelin. nih.gov Similarly, SMS1 deficiency in mice resulted in decreased levels of C24:1 sphingomyelin and a concurrent increase in this compound in white adipose tissue. researchgate.net These findings underscore the role of SMS1 in the conversion of this compound to its corresponding sphingomyelin. The fatty acid composition of sphingomyelin, including the presence of the C24:1 acyl chain, can influence the physical properties of cell membranes. annualreviews.org

Formation of C24:1 Glucosylceramide by Glucosylceramide Synthase (UGCG)

This compound serves as a precursor for the synthesis of C24:1 glucosylceramide, a reaction catalyzed by the enzyme glucosylceramide synthase (UGCG), also known as UDP-glucose:ceramide glucosyltransferase. researchgate.netoup.com This enzyme transfers a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide, which is the foundational molecule for a vast array of glycosphingolipids. researchgate.netnih.gov The synthesis of glucosylceramide occurs on the cytosolic side of the Golgi apparatus. oup.comscientificarchives.com

The levels of glucosylceramide are tightly linked to UGCG activity. Inhibition of UGCG has been shown to reduce the levels of Hexosyl-Ceramides (which includes glucosylceramide) while increasing the levels of long-chain ceramides like C24 ceramide. oup.com Conversely, overexpression of UGCG leads to increased levels of glucosylceramide and lactosylceramide (B164483). nih.gov The N-acyl chain distribution of glucosylceramides varies between tissues, reflecting differences in the expression and substrate specificity of ceramide synthases. researchgate.net Glucosylceramides can contain primarily non-hydroxylated fatty acids, with C16 and C24 chains being common. oup.com

Lactosylceramide Synthesis Pathways Involving this compound

Lactosylceramide is synthesized from glucosylceramide, making this compound an indirect precursor. The synthesis involves the addition of a galactose unit to glucosylceramide, a reaction catalyzed by a specific β-1,4-galactosyltransferase on the luminal side of the Golgi apparatus. The glucosylceramide precursor must first be transported from the cytosolic side of the Golgi membrane.

Studies have shown that increased production of glucosylceramide, through the overexpression of UGCG, can lead to a subsequent increase in lactosylceramide levels. nih.gov Furthermore, a decrease in d18:1/C24:1-lactosylceramide levels has been observed in some experimental conditions, suggesting a link between the availability of C24:1-containing precursors and the final lactosylceramide composition. nih.gov

Hydrolysis by Ceramidase Enzymes (ACERs) and this compound Degradation

The degradation of this compound is primarily carried out by ceramidases, which are amidohydrolases that cleave ceramide into sphingosine and a fatty acid. nih.gov There are several types of ceramidases, classified based on their optimal pH: acidic, neutral, and alkaline. csic.es The alkaline ceramidases (ACERs) are particularly relevant to this compound metabolism.

There are three known human alkaline ceramidases: ACER1, ACER2, and ACER3. csic.es

ACER1 is located in the endoplasmic reticulum and shows a preference for hydrolyzing very long-chain ceramides, including C24:0 and C24:1 ceramides. nih.govresearchgate.netfrontiersin.orggenecards.org

ACER2 , a Golgi-resident enzyme, has a higher catalytic efficiency towards unsaturated long-chain ceramides, such as C18:1, C20:1, and C24:1 ceramides. researchgate.netuniprot.org

ACER3 , found in both the endoplasmic reticulum and the Golgi, hydrolyzes ceramides with unsaturated long acyl chains like C18:1 and C20:1. csic.esresearchgate.net

The activity of these enzymes directly impacts the cellular levels of this compound. For instance, knockdown of ACER3 has been associated with an increased content of this compound. nih.gov The hydrolysis of ceramide by these enzymes is a critical step in the salvage pathway, as the resulting sphingosine can be re-utilized for the synthesis of new ceramides. wikipedia.org

Relationship with Sphingosine-1-Phosphate (S1P) Metabolism

The metabolic pathways of this compound and sphingosine-1-phosphate (S1P) are intrinsically linked, forming a critical axis in cellular signaling often referred to as the "sphingolipid rheostat". mdpi.com This concept posits that the balance between intracellular levels of ceramide and S1P can determine a cell's fate, with ceramide generally promoting pro-apoptotic or anti-proliferative signals and S1P promoting pro-survival, proliferative, and migratory signals. mdpi.comnih.govnih.gov

The direct connection between this compound and S1P arises from the catabolism of the ceramide. This compound can be hydrolyzed by specific ceramidases, such as alkaline ceramidase 1 (ACER1) and neutral ceramidase (ASAH2), into its constituent parts: a sphingosine backbone and a C24:1 fatty acid. frontiersin.orguniprot.org The sphingosine molecule released from this reaction is the direct precursor for S1P. nih.gov

This sphingosine can then be phosphorylated by the action of two sphingosine kinase isoforms, SphK1 and SphK2, to generate S1P. mdpi.commdpi.com Therefore, the degradation of this compound directly fuels the synthesis of S1P, linking the two signaling molecules. This metabolic flow is crucial, as the enzymes that degrade ceramide are key regulators of the sphingosine pool available for S1P production. nih.gov

Conversely, S1P can be dephosphorylated back to sphingosine by S1P-specific phosphatases or irreversibly cleaved by S1P lyase. mdpi.comnih.gov The sphingosine can then be re-acylated by ceramide synthases (CerS) to reform ceramide, completing the cycle in what is known as the salvage pathway. mdpi.comwikipedia.org The expression of enzymes like sphingosine kinase 1 (SPHK1) has been shown to be upregulated in certain metastatic cancer cells, which can shift the balance away from ceramide towards S1P. nih.gov This interplay highlights how the metabolism of this compound is integrated into the broader sphingolipid network that regulates fundamental cellular processes. nih.govnih.gov

Regulatory Mechanisms of this compound Metabolism

The metabolism of this compound is tightly controlled at multiple levels, including enzymatic activity, substrate availability, and transcriptional regulation, ensuring its levels are maintained for proper cellular function.

Enzymatic Regulation The synthesis and degradation of this compound are governed by a specific set of enzymes.

Synthesis: The primary enzyme responsible for producing very-long-chain ceramides, including this compound, is Ceramide Synthase 2 (CerS2). nih.govijbs.com CerS2 is located in the endoplasmic reticulum (ER) and preferentially utilizes very-long-chain fatty acyl-CoAs, such as C24:1-CoA, for acylation of the sphingoid base (sphinganine) during de novo synthesis. nih.govresearchgate.net The de novo pathway itself is initiated by serine palmitoyltransferase (SPT), the rate-limiting enzyme that condenses L-serine and palmitoyl-CoA. wikipedia.orgaginganddisease.org The final step in the de novo synthesis of ceramide involves the enzyme dihydroceramide desaturase (DEGS1), which introduces a double bond into dihydroceramide to form ceramide. nih.govnih.gov

Degradation: The breakdown of this compound is catalyzed by ceramidases. Different ceramidase isoforms exhibit preferences for ceramides with specific acyl chain lengths. Alkaline ceramidase 1 (ACER1), located in the ER, shows high activity towards very-long-chain unsaturated ceramides like this compound. uniprot.org Neutral ceramidase (ASAH2), found at the plasma membrane, also preferentially degrades this compound. nih.gov The activity of these enzymes reduces this compound levels while increasing sphingosine, the precursor for S1P. nih.govnih.gov

Regulation by Substrate Availability The rate of this compound synthesis is highly dependent on the availability of its specific precursors.

C24:1-CoA: The supply of the C24:1 acyl-CoA chain is a critical regulatory point. This very-long-chain fatty acid is produced by fatty acid elongase enzymes. Specifically, Fatty Acid Elongase 1 (ELOVL1) is involved in the elongation of fatty acids to C24 species. portlandpress.com Knockdown of ELOVL1 has been shown to result in a significant reduction of C24:0 and this compound species. portlandpress.com The activation of these fatty acids into their CoA-thioesters, a necessary step for their use by CerS2, is carried out by acyl-CoA synthetases. portlandpress.com

Transcriptional and Post-Translational Regulation The expression of genes encoding key metabolic enzymes is a crucial long-term regulatory mechanism.

Gene Expression: Studies have shown that the expression levels of sphingolipid-metabolizing enzymes can be altered in pathological states like cancer. For instance, in metastasis-prone ovarian cancer cell lines, the expression of the CERS2 gene was found to be significantly downregulated, leading to decreased levels of this compound. nih.gov Conversely, the expression of sphingosine kinase 1 (SPHK1) was upregulated in these same cells. nih.gov In the yeast Saccharomyces cerevisiae, the G1/S transcription factor Swi4 is required for the full transcription of genes involved in the synthesis of long-chain bases and C24-phytoceramides. nih.gov

Table 1: Key Enzymes in this compound Metabolism

Enzyme Abbreviation Function Subcellular Location
Ceramide Synthase 2 CerS2 Catalyzes the synthesis of C24 and C24:1 ceramides by acylating a sphingoid base. nih.govijbs.com Endoplasmic Reticulum
Fatty Acid Elongase 1 ELOVL1 Elongates fatty acids to produce the C24:1 acyl-CoA substrate required for CerS2. portlandpress.com Endoplasmic Reticulum
Alkaline Ceramidase 1 ACER1 Catalyzes the hydrolysis of very-long-chain ceramides, including this compound, to sphingosine and a fatty acid. uniprot.org Endoplasmic Reticulum
Neutral Ceramidase ASAH2 Catalyzes the hydrolysis of ceramides, with a preference for this compound, at neutral pH. nih.gov Plasma Membrane
Sphingosine Kinase 1/2 SphK1/2 Phosphorylates sphingosine (derived from ceramide hydrolysis) to form sphingosine-1-phosphate (S1P). mdpi.commdpi.com Cytosol, Nucleus, Plasma Membrane
Dihydroceramide Desaturase 1 DEGS1 Converts dihydroceramide to ceramide by introducing a double bond. nih.gov Endoplasmic Reticulum
Serine Palmitoyltransferase SPT Catalyzes the first and rate-limiting step in the de novo synthesis of all sphingolipids. wikipedia.orgaginganddisease.org Endoplasmic Reticulum

Table 2: Regulatory Factors of this compound Metabolism

Regulatory Level Factor Description
Enzymatic CerS2 Activity The primary enzyme for this compound synthesis, its activity dictates the production rate. nih.gov
Ceramidase Activity (ACER1, ASAH2) Controls the degradation rate of this compound, influencing the balance with S1P. uniprot.orgnih.gov
Substrate Availability C24:1-CoA Levels The availability of the specific fatty acyl-CoA, produced by ELOVL1, is a rate-limiting factor for CerS2. portlandpress.com
Sphingoid Base Levels The availability of L-serine and palmitoyl-CoA for the de novo pathway determines the overall flux. aginganddisease.org
Transcriptional Gene Expression (e.g., CERS2, ELOVL1) Alterations in the expression of genes encoding metabolic enzymes can cause long-term changes in this compound levels. nih.govportlandpress.com
Post-Translational Protein Localization and Transport The transport of ceramide from the ER to the Golgi via proteins like CERT is crucial for its conversion to complex sphingolipids. nih.gov

Iii. Cellular and Subcellular Distribution and Transport of C24:1 Ceramide

Intracellular Localization within Endoplasmic Reticulum and Golgi Apparatus

The biogenesis and initial processing of C24:1 ceramide are compartmentalized within the endoplasmic reticulum (ER) and the Golgi apparatus. The de novo synthesis of all ceramides (B1148491) originates in the ER. nih.govresearchgate.netscientificarchives.comnih.gov This process involves the condensation of serine and palmitoyl-CoA, followed by a series of enzymatic reactions culminating in the acylation of a sphingoid base. The final step is catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of different lengths. researchgate.net Specifically, Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for synthesizing very-long-chain ceramides, including C24:0 and C24:1 ceramides. nih.govmdpi.com

Once synthesized in the ER, this compound can be acted upon by other enzymes within this organelle. For instance, alkaline ceramidase 1 (ACER1) is an ER-resident enzyme that can hydrolyze very-long-chain ceramides like C24:1. mdpi.comfrontiersin.org However, the majority of newly synthesized ceramide is transported from the ER to the Golgi apparatus, which serves as the central hub for sphingolipid metabolism. nih.govfrontiersin.org In the Golgi, this compound serves as a substrate for the synthesis of more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids. mdpi.comfrontiersin.orgbiorxiv.org The Golgi is also home to other metabolic enzymes, such as alkaline ceramidase 2 (ACER2), which preferentially deacylates various unsaturated ceramides, including C24:1 species. mdpi.comfrontiersin.org

Protein Subcellular Location Function Related to this compound Reference(s)
Ceramide Synthase 2 (CerS2) Endoplasmic ReticulumSynthesizes very-long-chain (C22-C24) ceramides, including this compound. nih.govmdpi.com
Alkaline Ceramidase 1 (ACER1) Endoplasmic ReticulumHydrolyzes C24:0 and C24:1 ceramides. mdpi.comfrontiersin.org
Alkaline Ceramidase 2 (ACER2) Golgi ApparatusDeacylates monounsaturated ceramides, including C18, C20, and C24 species. mdpi.com
Sphingomyelin Synthase 1 (SMS1) Golgi ApparatusConverts ceramide to sphingomyelin. scientificarchives.comfrontiersin.org

Role of Ceramide Transfer Protein (CERT) in Intracellular Trafficking of this compound

The transport of ceramide from its site of synthesis in the ER to the Golgi apparatus is a critical step for the production of sphingomyelin and is mediated by at least two distinct pathways: vesicular transport and non-vesicular transport. frontiersin.orgbiorxiv.org The primary non-vesicular pathway is facilitated by the ceramide transfer protein (CERT). scientificarchives.comnih.gov CERT is a cytosolic protein that extracts ceramide from the ER membrane and shuttles it to the trans-Golgi, a process essential for the bulk of sphingomyelin synthesis. nih.govscientificarchives.comnih.govmdpi.com

However, the specificity of CERT for different ceramide species is a subject of detailed study. Structural and functional analyses have suggested that the steroidogenic acute regulatory protein-related lipid transfer (START) domain of CERT, which binds the ceramide molecule, has limitations on the length of the acyl chain it can accommodate, showing inefficiency in transferring ceramides with chains longer than C20. This suggests that CERT-mediated transport may not be the primary route for very-long-chain species like this compound.

Supporting this, a distinct CERT-independent pathway exists. nih.govmdpi.com Research indicates that the transport of very-long-chain ceramides (>C20) relies on a vesicular, COPII-dependent trafficking pathway. biorxiv.org When COPII function is impaired, very-long-chain sphingolipids, including C24:1 species, accumulate in the ER, demonstrating the importance of this bulk membrane flow mechanism for their transport to the Golgi. biorxiv.org Therefore, while CERT is a crucial transporter for many ceramide species, this compound appears to predominantly utilize a vesicular, CERT-independent route for its intracellular trafficking from the ER to the Golgi.

Involvement in Membrane Dynamics and Microdomain Formation

This compound's distinct biophysical properties, stemming from its very-long and monounsaturated acyl chain, allow it to significantly influence the structure and organization of cellular membranes.

Ceramides can self-associate within membranes to form specialized, ordered microdomains known as ceramide-rich platforms (CRPs). nih.govmdpi.com These platforms act as signaling hubs by recruiting or excluding specific proteins, thereby regulating cellular processes. mdpi.comresearchgate.net this compound has been identified as a component of these domains. For example, in response to certain stimuli like cytokines, oligodendroglioma cells release extracellular vesicles enriched in C16, C24, and C24:1 ceramides, with these lipids proposed to be organized in CRPs within the vesicle membrane. mdpi.com These CRPs can serve as docking sites that mediate interactions with other proteins. mdpi.com

The presence of this compound alters the physical state of lipid bilayers. Compared to their saturated counterparts (e.g., C24:0 ceramide), unsaturated ceramides like C24:1 have a reduced capacity to increase membrane order and promote the separation of gel and fluid phases at physiological temperatures. researchgate.netutl.ptnih.gov The cis-double bond in the acyl chain introduces a kink, disrupting the tight packing that characterizes highly ordered gel domains. annualreviews.org

Despite this, this compound is more effective at inducing gel phase formation than shorter-chain unsaturated ceramides like C18:1. utl.pt Studies using small-angle neutron scattering (SANS) have shown that this compound can destabilize existing ordered lipid domains (lipid rafts) in certain model membranes. nih.gov However, the domains it does form exhibit resistance to thermal disruption, a stability that may be conferred by the interdigitation of its long acyl chains within the bilayer. nih.gov

A remarkable feature of very-long-chain ceramides, including C24:1, is their ability to induce significant changes in membrane morphology. medchemexpress.commedchemexpress.com The profound asymmetry between the long C24:1 acyl chain and the shorter sphingosine (B13886) base promotes the formation of interdigitated gel phases. researchgate.netnih.govnih.gov In an interdigitated phase, the long acyl chains from one leaflet of the bilayer extend across the membrane's midplane to interlock with the lipids of the opposing leaflet. This molecular arrangement creates intrinsic membrane curvature, leading to dramatic reorganization of the membrane architecture. annualreviews.org Specifically, studies on model vesicles have demonstrated that this compound (nervonoylceramide) drives the formation of cochleate-type tubular structures. nih.gov This capacity for membrane remodeling suggests a role for this compound in biological processes that require high membrane curvature, such as vesicle budding and tubule formation.

Biophysical Effect Description for this compound Reference(s)
Phase Separation Lower ability to induce gel-fluid phase separation compared to saturated ceramides, but higher ability than C18:1 ceramide. researchgate.netutl.ptnih.gov
Membrane Order Has a less ordering (stiffening) effect on fluid membranes compared to saturated ceramides. annualreviews.org
Domain Stability Can destabilize some ordered lipid domains (rafts) while forming its own domains stabilized by interdigitation. nih.gov
Membrane Reorganization Induces the formation of interdigitated phases, leading to high membrane curvature and the formation of tubular structures. researchgate.netnih.govnih.gov

Impact on Membrane Fluidity and Phase Separation

Extracellular Vesicle-Mediated Transport of this compound

Extracellular vesicles (EVs), including exosomes and microvesicles, are membrane-bound particles released by cells that mediate intercellular communication by transferring cargo such as proteins, nucleic acids, and lipids. nih.gov Lipodomic analyses have consistently identified this compound as a significant and often highly enriched lipid component of EVs from diverse cellular origins. researchgate.netfrontiersin.org Along with C18:0 ceramide, C24:1 is considered one of the two main ceramide species found in exosomes. frontiersin.org

The enrichment of specific ceramides like C24:1 in EVs is not passive. Its presence is thought to be mechanistically important for EV biogenesis, as the formation of ceramide-rich domains can facilitate the membrane budding required for vesicle formation. nih.govbiorxiv.org The specific ceramide profile of EVs can also serve as a biomarker. For instance, a dramatic increase in this compound was observed in EVs derived from glioblastoma cells exhibiting a more aggressive mesenchymal phenotype. researchgate.netfrontiersin.org

Furthermore, the transport of this compound via EVs has direct physiological consequences. Studies have shown that serum EVs from older individuals are highly enriched in this compound compared to those from younger individuals. mdpi.comnih.gov These C24:1-laden EVs, when taken up by recipient cells like bone-derived mesenchymal stem cells, can induce a senescent phenotype, suggesting that the EV-mediated transfer of this compound is a mechanism of cell non-autonomous aging. nih.govnih.gov

Iv. Molecular Mechanisms and Cell Signaling Roles of C24:1 Ceramide

Modulation of Intracellular Signaling Cascades by C24:1 Ceramide

This compound is a key player in the regulation of several critical signaling pathways that govern cell fate decisions, including proliferation, survival, and apoptosis. Its effects are often context-dependent, varying with cell type and the specific cellular microenvironment.

The Akt (also known as protein kinase B) and ERK1/2 (extracellular signal-regulated kinases 1 and 2) pathways are central to promoting cell survival, proliferation, and growth. Research indicates that this compound can influence the phosphorylation status, and thereby the activity, of these kinases.

In the context of skin regeneration and wound healing, lipid nanoparticles containing C24 ceramide (C24-LNP) have been shown to significantly promote the proliferation and migration of keratinocytes. nih.gov This effect is accompanied by the activation of the Akt and ERK1/2 signaling pathways. nih.gov Western blot analysis has revealed increased expression of phosphorylated Akt and ERK1/2 in cells treated with C24-LNP, suggesting that C24 ceramide can activate these pro-survival and pro-proliferative pathways. nih.gov The upregulation of these kinases is critical for cell growth and skin regeneration. nih.gov

Conversely, in other contexts, ceramides (B1148491) are known to inhibit Akt signaling. For instance, in hepatic steatosis models, an increase in C16-ceramide, resulting from a decrease in very-long-chain ceramides like C24:1, has been associated with the abrogation of insulin (B600854) receptor and Akt phosphorylation in the liver. mdpi.com This suggests a complex and potentially opposing role for different ceramide species in regulating Akt activity. In some cancer models, overexpression of C16-ceramide has been shown to reduce the phosphorylation of both Akt/mTOR and ERK. frontiersin.org

The specific impact of this compound on Akt and ERK1/2 phosphorylation appears to be highly dependent on the cellular context and the balance with other ceramide species. While it can promote activation in some cell types, leading to enhanced proliferation, in others, an imbalance favoring shorter-chain ceramides may lead to the inhibition of these crucial survival pathways.

Table 1: Effects of this compound on Akt and ERK1/2 Signaling

Cellular Context Effect of this compound Observed Outcome Reference
Keratinocyte Proliferation & Wound HealingActivation of Akt and ERK1/2 phosphorylationPromotion of cell growth and migration nih.gov
Hepatic Insulin SignalingPotential counteraction of C16-ceramide-induced inhibition of Akt phosphorylationImproved insulin signaling with higher very-long-chain ceramide levels mdpi.com
Cancer Cell Proliferation (general)Opposing effects to C16-ceramide, which reduces Akt/mTOR and ERK phosphorylationDifferential regulation of cell growth frontiersin.org

Glycogen (B147801) synthase kinase 3 (GSK3) is a multifaceted serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell fate, and cytoskeletal regulation. This compound has been identified as a direct regulator of GSK3 activity, particularly in the context of ciliogenesis.

Studies have demonstrated that this compound can directly bind to the phosphorylated, active form of GSK3 (pYGSK3). medchemexpress.comnih.gov This interaction is crucial for the proper localization and function of GSK3 within cilia and flagella. In murine ependymal cells, depletion of ceramides leads to defective motile cilia, a phenotype that can be rescued by the addition of exogenous this compound. nih.govresearchgate.net This rescue is associated with the restoration of pYGSK3 localization within the cilia. nih.gov

A lipid ELISA-based binding assay confirmed that recombinant human GSK3β exhibits a high affinity for this compound. nih.govresearchgate.netresearchgate.netavantiresearch.com This direct binding is thought to be an evolutionarily conserved mechanism for regulating ciliogenesis. nih.gov The interaction between this compound and pYGSK3 appears to sustain the phosphorylation level of GSK3, which is critical for its function in maintaining ciliary structure and motility. researchgate.net

The regulation of GSK3 by this compound highlights a novel role for this lipid in controlling kinase activity through direct physical interaction, thereby influencing fundamental cellular structures.

The tumor suppressor protein p53 is a central regulator of the cellular response to a variety of stressors, including DNA damage, hypoxia, and oncogenic signaling. Ceramide has been termed a "tumor suppressor lipid" and is known to collaborate with p53 in mediating stress responses, often leading to apoptosis or cell cycle arrest. nih.gov

While much of the research has focused on C16-ceramide as a natural regulatory ligand of p53 during the cellular stress response, the interplay with very-long-chain ceramides like C24:1 is also of significant interest. nih.gov In response to genotoxic stress, p53-dependent ceramide accumulation can occur, contributing to cell death. nih.gov Interestingly, in some cancer cells, p53 upregulation can lead to an increase in ceramide levels via the de novo synthesis pathway, suggesting a feedback loop. birzeit.edu

In models of C. elegans, irradiation-induced apoptosis in germ cells involves both p53 and ceramide, indicating a conserved functional relationship. nih.gov While a direct binding interaction between ceramide and p53 is not favored, it is clear that ceramide can act both upstream and downstream of p53 through various mediators and post-transcriptional regulation. nih.gov The specific role of this compound in this crosstalk is an area of ongoing investigation, but it is plausible that the balance between different ceramide species influences the outcome of p53 activation. For instance, in some cancer cells, C24 ceramides have been shown to play a protective role, while C16-ceramide promotes apoptosis, suggesting that the ratio of these lipids could modulate the p53-mediated stress response. nih.gov

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and promoting the secretion of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comfrontiersin.org Ceramides have been identified as potent activators of the NLRP3 inflammasome. mdpi.com

The accumulation of intracellular ceramides can trigger the activation of the NLRP3 inflammasome, which then functions as a sensor for these lipid molecules. mdpi.com This leads to the activation of caspase-1. mdpi.com In macrophages, ceramides promote the cleavage of caspase-1 and the subsequent stimulation of cytokine secretion. mdpi.com This process can be initiated by various stimuli, including pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), which lead to the activation of acid sphingomyelinase (ASM) and the formation of ceramide-enriched membrane domains. frontiersin.org These domains may directly interact with the ASC-NLRP3-caspase-1 inflammasome complex. frontiersin.org

Ceramide-induced activation of the NLRP3 inflammasome has been implicated in various pathological conditions. For example, in microglia, the brain's resident immune cells, palmitate-induced ceramide increase leads to the release of IL-1β through a mechanism dependent on NLRP3 inflammasome assembly. frontiersin.org While these studies often refer to total ceramide levels, the specific contribution of this compound is an important area of research, particularly given its abundance in brain tissue. glpbio.com The activation of the NLRP3 inflammasome by ceramide can ultimately lead to a form of inflammatory cell death known as pyroptosis, which is dependent on caspase-1.

Ceramide is a known activator of stress-activated protein kinase (SAPK) pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) cascades. nih.gov A key mechanism for this activation involves the thioredoxin-interacting protein (TXNIP).

In response to cellular stress, ceramide can upregulate the expression of TXNIP. nih.gov TXNIP then binds to and inhibits thioredoxin (TRX), a protein that normally keeps apoptosis signal-regulating kinase 1 (ASK1) in an inactive state. nih.govresearchgate.netembopress.org The inhibition of TRX by TXNIP leads to the dissociation of TRX from ASK1, resulting in the activation of ASK1. nih.gov Activated ASK1, in turn, phosphorylates and activates the downstream kinases p38 MAPK and JNK. nih.gov

This entire cascade, from ceramide generation to p38 and JNK activation, is a critical component of the cellular stress response and often culminates in apoptosis. nih.govresearchgate.net This pathway has been implicated in the pathophysiology of cerebrovascular diseases, where ceramide-induced apoptosis of endothelial cells contributes to barrier dysfunction. nih.gov Specifically, the TXNIP/TRX/ASK1/p38 and JNK pathways are involved in ceramide-mediated apoptosis of pulmonary microvascular endothelial cells in response to lipopolysaccharide (LPS). researchgate.net

Table 2: this compound in Key Signaling Pathways

Pathway Role of this compound/Ceramides Key Interacting Molecules Downstream Effect Reference
Akt/ERK1/2 Modulates phosphorylation; can be activating or inhibitory depending on context.Akt, ERK1/2Regulation of cell proliferation, survival, and growth. nih.govmdpi.comfrontiersin.org
GSK3 Directly binds to and regulates the activity of pYGSK3.pYGSK3Regulation of ciliogenesis and cytoskeletal dynamics. medchemexpress.comnih.govresearchgate.netresearchgate.netavantiresearch.com
p53 Signaling Acts as a downstream mediator or upstream regulator of p53 in response to stress.p53Induction of apoptosis or cell cycle arrest. nih.govnih.govbirzeit.edu
NLRP3 Inflammasome Activates the inflammasome complex.NLRP3, ASC, Caspase-1Pro-inflammatory cytokine release (IL-1β, IL-18), pyroptosis. mdpi.comfrontiersin.orgmdpi.comfrontiersin.org
TXNIP/TRX/ASK1/p38/JNK Initiates the pathway through upregulation of TXNIP.TXNIP, TRX, ASK1, p38, JNKActivation of stress kinases, leading to apoptosis. nih.govresearchgate.netnih.gov

Activation of the NLRP3 Inflammasome and Caspase Pathways by Ceramide

Direct Protein Interactions of this compound

Beyond its role in modulating signaling cascades, this compound can exert its biological effects through direct physical interactions with proteins. These interactions can alter the conformation, localization, and activity of the target proteins.

As previously discussed, one of the most well-characterized direct interactions is with glycogen synthase kinase 3 (GSK3) . Lipid ELISA assays have shown that human GSK3β has the highest affinity for this compound compared to other ceramide species. nih.govresearchgate.netresearchgate.net This binding is critical for the translocation of GSK3 to cilia and the regulation of their length and function. nih.gov

Another protein that exhibits a high binding affinity for this compound is atypical protein kinase C zeta (aPKCζ) . nih.govavantiresearch.com Similar to GSK3, the affinity of aPKCζ is higher for ceramides with very long and unsaturated fatty acids, with this compound showing the highest affinity. nih.gov This interaction is also implicated in the regulation of cilia length. nih.govavantiresearch.com

In plants, this compound has been shown to interact directly with the CTR1 protein kinase , a negative regulator of ethylene (B1197577) signaling. plos.org This interaction inhibits the kinase activity of CTR1, thereby modulating the plant's response to hypoxia. plos.org

While the list of well-characterized direct protein interactors for this compound is still growing, other known ceramide-binding proteins include protein phosphatase 1 (PP1) and PP2A (collectively known as ceramide-activated protein phosphatases or CAPPs), and cathepsin D. nih.gov The specificity of these interactions for this compound versus other ceramide species is an active area of research. The ability of this compound to directly engage with and modulate the function of key signaling proteins underscores its importance as a bioactive lipid.

Identification of Ceramide-Interacting Proteins (CIPs)

The biological functions of ceramides, including this compound, are mediated in part through direct interactions with a variety of proteins, collectively known as ceramide-interacting proteins (CIPs). The identification of these proteins is crucial for understanding the downstream signaling pathways regulated by specific ceramide species. Methodologies to identify CIPs include the use of photoactivatable and clickable ceramide derivatives. These bifunctional molecules contain a photoactivatable group that allows for covalent cross-linking to interacting proteins upon UV irradiation, and a clickable tag (like an alkyne group) for subsequent biotinylation or fluorophore conjugation, enabling purification and identification. nih.gov

One of the most well-characterized groups of ceramide-binding proteins is the ceramide-activated protein phosphatases (CAPPs), which include protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.gov These enzymes are involved in a multitude of cellular processes, such as apoptosis, insulin signaling, and glycogen metabolism. nih.gov Ceramide can also interact with protein kinase C zeta and cathepsin D. nih.gov

Specific to this compound, studies have shown its involvement in distinct cellular processes through protein interactions. For instance, this compound can bind to phospho–Tyr-216-GSK3 (pYGSK3). medchemexpress.com Furthermore, in plants, C24:1-ceramide has been shown to interact with the recombinant CTR1 protein, inhibiting its kinase activity and thereby modulating ethylene signaling, which is essential for hypoxia response. plos.org

The ceramide transfer protein (CERT) is another critical protein that interacts with ceramides, facilitating their transport from the endoplasmic reticulum (ER) to the Golgi apparatus. The START domain of CERT selectively binds and transports ceramides with saturated fatty acyl chains from C14 to C20, and less efficiently, those with C22 and C24 mono-unsaturated fatty acyl chains. mdpi.com However, it has insufficient space for C24:0 ceramide. mdpi.com Alkaline ceramidase 1 (ACER1), an ER-resident enzyme, specifically hydrolyzes C24:0 and C24:1 ceramides. mdpi.comfrontiersin.org

Table 1: Examples of this compound-Interacting Proteins and their Functions

Interacting Protein Cellular Location Function Research Context
Phospho–Tyr-216-GSK3 (pYGSK3) - Involved in various signaling pathways. General biological activities of ceramides. medchemexpress.com
CTR1 - Regulation of ethylene signaling. Hypoxia response in Arabidopsis. plos.org
Alkaline Ceramidase 1 (ACER1) Endoplasmic Reticulum Hydrolysis of C24:0 and C24:1 ceramides. Ceramide metabolism. mdpi.comfrontiersin.org

Differential Signaling Based on Acyl Chain Length Specificity of Ceramide Species

The acyl chain length of ceramides is a critical determinant of their biological function, leading to differential and sometimes opposing cellular signals. While long-chain ceramides like C16:0 are often associated with pro-apoptotic and anti-proliferative effects, very-long-chain ceramides (VLC-Cers) such as C24:1 often play distinct roles. bmbreports.orgresearchgate.net

Studies have highlighted that this compound can be protective or benign in certain contexts, in contrast to the detrimental effects of shorter-chain ceramides like C16:0 and C18:0. mdpi.com For instance, in the context of cardiovascular disease, C16:0 and C18:0 ceramides are considered particularly dangerous, while C24:1 appears to be less harmful. mdpi.com In dermal applications, this compound is associated with promoting cell proliferation and survival, whereas C16-ceramide is pro-apoptotic. researchgate.net

The specific functions of ceramide species are also dictated by the enzymes that synthesize them, the ceramide synthases (CerS). CerS2 is the primary enzyme responsible for the synthesis of very-long-chain ceramides, including C22-C24 ceramides, and C24:1 is a unique product of CerS2. mdpi.comnih.gov The tissue-specific expression of CerS isoforms contributes to the distinct ceramide profiles and associated functions in different organs. birzeit.edu For example, the liver and kidneys, which have high CerS2 expression, also exhibit high proportions of C22 to C24-ceramides. birzeit.edu

In the vascular endothelium, different ceramide species govern distinct physiological responses. C16:0-ceramide is crucial for preserving vasodilation induced by tyrosine kinase and G-protein coupled receptors, whereas C24:0- and C24:1-ceramide primarily control flow-induced vasodilation. ahajournals.org This specificity underscores the importance of acyl chain length in determining the functional role of ceramides in signal transduction. ahajournals.org

Furthermore, the biophysical properties of membranes are influenced by the acyl chain length of ceramides. The asymmetry in acyl chain length can introduce disorder and expanded-like behavior in lipid monolayers. conicet.gov.ar This alteration of membrane properties can, in turn, affect the function of membrane-embedded proteins and receptors, thereby influencing cellular signaling. nih.gov

Table 2: Differential Roles of Ceramide Species Based on Acyl Chain Length

Ceramide Species General Cellular Role Specific Examples of Function
C16:0 Ceramide Pro-apoptotic, Anti-proliferative Induces apoptosis in dermal cells researchgate.net; Associated with adverse cardiovascular events mdpi.com; Preserves receptor-mediated vasodilation. ahajournals.org
C18:0 Ceramide Pro-apoptotic Associated with adverse cardiovascular events. mdpi.com
This compound Pro-proliferative, Protective/Benign Promotes cell survival in dermal cells researchgate.net; Considered benign in cardiovascular context mdpi.com; Controls flow-induced vasodilation. ahajournals.org

Role in Cellular Stress Response Mechanisms

The endoplasmic reticulum (ER) is a central site for ceramide synthesis and is also a key organelle in the cellular stress response. nih.gov An accumulation of ceramides in the ER can trigger ER stress, leading to the activation of the unfolded protein response (UPR). biorxiv.org

During aging, there is an increase in very-long-chain ceramides, including C24:1, in the ER of cardiac tissue. nih.gov This accumulation is associated with a dramatic increase in the protein content of CerS2, the synthase responsible for C24:1 production. nih.gov Palmitate-induced ER stress in skeletal muscle can lead to the secretion of long-chain ceramides in extracellular vesicles, which can then induce the UPR in other cells. ijbs.com

While ceramide accumulation is often linked to the induction of ER stress, some studies show a more complex relationship. For example, in hepatoma cells treated with celecoxib, ER stress was activated, but this was not accompanied by an increase in very-long-chain ceramides like C24:1. bmbreports.org This suggests that the role of specific ceramide species in ER stress modulation can be context-dependent.

Ceramides are deeply intertwined with oxidative stress, acting both upstream and downstream of reactive oxygen species (ROS) production. mdpi.com Oxidative stress, induced by factors like inflammatory cytokines, can increase the expression of neutral sphingomyelinase 2 (nSMase2), leading to the production of ceramides, including C24:1. aging-us.commdpi.com

The accumulation of ceramides can, in turn, exacerbate oxidative stress. Ceramides can trigger ROS generation by activating various enzymes, including NADPH oxidase and uncoupled endothelial nitric oxide synthase (eNOS), and by affecting the mitochondrial respiratory chain. mdpi.commdpi.com This can create a feedforward loop where oxidative stress and ceramide accumulation mutually amplify each other. frontiersin.org

However, the specific role of this compound in oxidative stress is not always straightforward. While some studies link ceramide accumulation to increased ROS, others suggest that the effects are dependent on the acyl chain length. In astrocytes from CerS2 null mice, which cannot synthesize very-long-chain ceramides, there is an elevation in ROS levels. nih.gov This suggests that the absence of very-long-chain ceramides, rather than their presence, can lead to oxidative stress in certain cell types. nih.gov

Exposure to heat stress is known to cause an intracellular accumulation of ceramides. scirp.orgscirp.org In mouse fibroblast cells subjected to heat stress, the levels of intracellular ceramide and glucosylceramide increase. scirp.org Analysis of the molecular species revealed that while the levels of C16:0 and C22:0 ceramides increased, the levels of C24:1 and C24:0 ceramides did not show a similar increase. scirp.org

In baker's yeast, the response to heat stress involves a dynamic change in the levels of various ceramide species. The immediate response includes the de novo synthesis of long-chain dihydroceramides. nih.gov The reactions involving C24/C24:1 dihydroceramides appear to have a slightly delayed peak compared to those with shorter chain lengths. nih.govresearchgate.net This suggests a coordinated cellular adaptation to heat stress, where different ceramide species play distinct temporal roles.

Ceramides are key players in the cellular response to nutrient and metabolic stress, particularly in the context of insulin resistance and diabetes. Plasma levels of this compound, along with other species, have been shown to be inversely correlated with insulin sensitivity in individuals with obesity and type 2 diabetes. unito.it

The accumulation of ceramides can disrupt insulin signaling through various mechanisms. Ceramides can inhibit the Akt signaling pathway, which is essential for insulin-mediated glucose metabolism, and can also negatively modulate the insulin receptor substrate 1 (IRS-1). unito.it

In the context of nutrient overload, such as with high levels of palmitate, the de novo synthesis of ceramides is activated. ijbs.com This can lead to mitochondrial dysfunction and contribute to the pathophysiology of metabolic diseases. ijbs.com While the focus has often been on long-chain ceramides, very-long-chain species like C24:1 are also implicated in these metabolic stress pathways.

V. Biological and Pathophysiological Implications of C24:1 Ceramide

Roles in Cellular Homeostasis and Fate Regulation

C24:1 ceramide is a key player in maintaining the delicate balance of cellular life, from its involvement in cell division and specialization to its role in orchestrating cell death and senescence.

Regulation of Cell Proliferation and Differentiation by this compound

This compound has been shown to influence cell proliferation and differentiation in various contexts. It is recognized as a regulator of smooth muscle cell proliferation. glpbio.commedchemexpress.comcaymanchem.combiomol.comisotope.comisotope.com In gallbladder cancer, an elevation of C24-ceramide has been observed to promote cancer cell proliferation and migration. nih.gov

Furthermore, this compound is crucial for the differentiation of certain cell types. For instance, it is involved in the maturation of erythroblasts, the precursors to red blood cells. caymanchem.com In the nervous system, the neural differentiation of human embryonic stem cells is accompanied by a significant increase in this compound. nih.gov The addition of exogenous this compound can restore primary cilia and accelerate the formation of neural processes, highlighting its importance in neural development. nih.gov It is also a major component of cerebrosides and gangliosides, which are vital for brain development and function. biosynth.com

Cell Type/ProcessEffect of this compoundResearch Finding
Smooth Muscle Cells Regulation of proliferationThis compound is a known regulator of smooth muscle cell proliferation. glpbio.commedchemexpress.comcaymanchem.combiomol.comisotope.comisotope.com
Gallbladder Cancer Cells Promotes proliferation and migrationElevated levels of C24-ceramide were associated with increased tumor staging and metastasis. nih.gov
Erythroblasts Stimulates maturationThis compound is involved in the in vitro maturation of erythroblasts. caymanchem.com
Neural Progenitors Promotes differentiationNeural differentiation is concurrent with an elevation of this compound; exogenous application accelerates neural process formation. nih.gov

Induction of Apoptosis and Programmed Cell Death by Ceramide

Ceramides (B1148491), in general, are well-established mediators of apoptosis, or programmed cell death. glpbio.commedchemexpress.comcaymanchem.combiomol.comisotope.comisotope.com this compound, specifically, has been implicated in inducing apoptosis in various cell types. nih.govmdpi.com However, its role can be complex and context-dependent.

While some studies point to the pro-apoptotic nature of very-long-chain ceramides, others suggest a more nuanced role. mdpi.com For instance, in some cancer cells, this compound may contribute to apoptosis resistance. preprints.org Research has shown that the saturation of the ceramide molecule plays a critical role in its apoptotic activity. pnas.org Fully saturated ceramides like C16:0 were found to induce a significant reduction in cell viability, whereas monounsaturated this compound did not have the same effect. pnas.org This difference is attributed to the ability of saturated ceramides to promote the translocation of the pro-apoptotic protein Bax to the mitochondria. pnas.org

In the context of cardiac health, both short and very-long-chain ceramides, including C24:1, can induce apoptosis in cardiomyocytes. nih.gov In contrast, some studies suggest that C24:0 ceramide can counteract the apoptosis-inducing effects of C16:0 ceramide. nih.gov

Cell Type/ConditionRole of this compound in ApoptosisKey Findings
General Inducer of apoptosisThis compound is recognized as a mediator of apoptosis. nih.govmdpi.com
HeLa Cells No significant inductionMonounsaturated this compound did not reduce cell viability, unlike saturated ceramides. pnas.org
Cardiomyocytes Inducer of apoptosisVery-long-chain ceramides contribute to cardiomyocyte apoptosis. nih.gov
Breast Cancer Cells Potential pro-survival roleIncreased levels of this compound may contribute to apoptosis resistance. preprints.org

Contribution to Cellular Senescence by this compound

Cellular senescence, a state of irreversible growth arrest, is another critical process influenced by this compound. nih.govmdpi.com Research has shown a significant increase in this compound in serum extracellular vesicles with aging. nih.govresearchgate.netnih.gov These vesicles, when loaded with this compound, can induce senescence in bone-derived mesenchymal stem cells. nih.govresearchgate.net This suggests that circulating this compound may contribute to the aging process in a cell non-autonomous manner. mdpi.comnih.gov

Interestingly, in a model of ionizing radiation-induced senescence, levels of Cer(d18:1/24:1) were found to be significantly lower. aging-us.com This highlights the complexity and context-dependency of this compound's role in senescence.

Modulation of Autophagy by Ceramide

Ceramides are also known to regulate autophagy, a cellular process of self-digestion that is crucial for cellular homeostasis. researchgate.net While the direct and specific role of this compound in autophagy is an area of ongoing research, it is known that the accumulation of long-chain ceramides can induce autophagy. preprints.org

Influence on Mitochondrial Functions and Fatty Acid Oxidation

Mitochondria, the powerhouses of the cell, are key targets of ceramide action. Ceramides, including C24:1, can directly inhibit the mitochondrial respiratory chain, specifically at complex III. glpbio.commedchemexpress.comcaymanchem.combiomol.com This inhibition can have profound effects on cellular energy production and can contribute to apoptosis. nih.gov Very-long-chain ceramides, in particular, are associated with mitochondrial damage. mdpi.comaging-us.com

Furthermore, ceramides are implicated in the regulation of fatty acid oxidation. nih.gov The interplay between this compound and mitochondrial function is a critical aspect of its biological activity, linking it to cellular metabolism and cell death pathways.

Involvement in Neurobiological Processes and Diseases

This compound is abundantly expressed in brain tissue and plays a significant role in the nervous system. glpbio.com It is a crucial component of myelin, the protective sheath around nerve fibers, and is involved in neurobiological processes such as cell-cell interactions and signal transduction. avantiresearch.com

Alterations in this compound levels have been implicated in several neurodegenerative diseases. Increased levels of this compound have been observed in the brains of Alzheimer's disease patients and are associated with cognitive dysfunction. nih.govplos.org Similarly, in patients with amyotrophic lateral sclerosis (ALS), an increase in this compound has been found in the spinal cord. mdpi.com In Gaucher disease, a lysosomal storage disorder, this compound accumulates in tissues. glpbio.com Furthermore, elevated levels of this compound have been linked to memory impairment in older adults. nih.govnih.gov In a mouse model of familial Alzheimer's disease, higher levels of Cer(d18:1/24:1) were observed in the cortex. frontiersin.org

Conversely, in a study on post-stroke depression, patients had significantly higher serum levels of this compound. frontiersin.org In the context of motor neuron diseases, one study identified SM (C24:1) as one of the top 20 metabolites correlating with motor function in patients with spinal muscular atrophy (SMA). mdpi.com

The regulation of this compound is also vital for the proper formation of primary cilia in neural progenitors, which is essential for their development and differentiation. nih.gov

Disease/ProcessInvolvement of this compoundSpecific Findings
Alzheimer's Disease Increased levelsHigher levels found in the brain and associated with cognitive decline. nih.govplos.orgfrontiersin.org
Amyotrophic Lateral Sclerosis (ALS) Increased levelsElevated this compound found in the spinal cord of patients. mdpi.com
Gaucher Disease AccumulationAccumulates in tissues of patients with this lysosomal storage disorder. glpbio.com
Aging-related Memory Impairment Increased levelsElevated levels linked to memory impairment in older adults. nih.govnih.gov
Post-Stroke Depression Increased serum levelsPatients showed significantly higher serum this compound. frontiersin.org
Spinal Muscular Atrophy (SMA) Correlated with motor functionSM (C24:1) was among the top metabolites associated with motor function. mdpi.com
Neural Development Essential for primary cilia formationCrucial for the development and differentiation of neural progenitors. nih.gov

Myelination and Nerve Function Regulation by Very Long Chain Ceramides

Very long-chain ceramides (VLC-Cers), including this compound, are integral components of the myelin sheath, the insulating layer that surrounds nerve fibers and is crucial for rapid nerve impulse conduction. avantiresearch.comtmc.edu Myelin is exceptionally rich in lipids, with sphingolipids like galactosylceramide (GalCer) and sulfatide making up a significant portion. mdpi.comroyalsocietypublishing.org These sphingolipids are predominantly synthesized from C22-C24 ceramides. researchgate.netbiorxiv.org The fatty acid composition of these sphingolipids is critical for myelin's structure and function. Myelin contains high levels of very long-chain fatty acids (VLCFAs), which are fatty acids with more than 20 carbon atoms. mdpi.combiomolther.org These VLCFAs contribute to the rigidity and stability of the myelin membrane, creating a thick barrier to insulate the axon. mdpi.com

The enzyme ceramide synthase 2 (CerS2) is responsible for producing very long-chain ceramides (C22-C26). researchgate.net Studies in mice have shown that the absence of CerS2 in myelinating cells leads to the formation of myelin with shorter C16/C18 acyl chain sphingolipids instead of the usual C22/C24 chains. biorxiv.org While myelin still forms, it is thinner and less stable, leading to early microglial activation and myelin deterioration. biorxiv.orgresearchgate.net This highlights the essential role of C22-C24 sphingolipids in maintaining myelin stability and preventing neuroinflammation. biorxiv.org Specifically, C24:0 ceramide is recognized for its role in supporting myelination and axonal health, which in turn protects nerve endings and facilitates signal propagation. frontiersin.orgresearchgate.net The conversion of these ceramides into GalCer and sulfatide is a key step in the formation of a stable myelin sheath. biorxiv.org

Molecular Mechanisms in Neurodegenerative Disorders and this compound

Alterations in the metabolism of this compound and other very long-chain ceramides have been implicated in the molecular mechanisms of several neurodegenerative disorders.

Alzheimer's Disease (AD): In AD, there is evidence of dysregulated sphingolipid metabolism. mdpi.com Elevated levels of ceramides have been shown to increase the generation of amyloid-beta (Aβ) peptides by stabilizing the enzyme β-secretase. irb.hrfrontiersin.org This creates a positive feedback loop where Aβ further increases ceramide levels. irb.hr While long-chain ceramides like C16:0 are often associated with apoptosis (programmed cell death), very-long-chain ceramides, including C24:1, may offer partial protection against it. frontiersin.org However, deactivation of the enzyme neutral sphingomyelinase 2 (nSMase2) in a mouse model of AD led to lower levels of C18:0, C18:1, and C24:1 ceramides and was associated with improved memory. nih.gov This suggests a complex role for this compound in AD pathogenesis.

Amyotrophic Lateral Sclerosis (ALS): Changes in ceramide levels are also observed in ALS. In the cervical spinal cord of patients with sporadic ALS, an increase in the total content of ceramides, including C18:0, C24:0, and C24:1, has been reported. frontiersin.orgwindows.net In contrast, studies in SOD1G93A transgenic mice, an animal model of ALS, have shown that at the terminal stage of the disease, there is an increase in the C24:1 form of galactosylceramide in the white matter of the cervical spinal cord. mdpi.com Another study on SOD1G93A mice found that in the earlier stages of the disease, the level of this compound was actually reduced. frontiersin.orgmdpi.com This suggests that the alterations in this compound levels may be dependent on the stage of the disease.

Parkinson's Disease (PD): Research in animal models of Parkinson's disease has also pointed to the involvement of ceramides. In Pink1 knockout mice, a model for early-onset PD, increased levels of several ceramide species, including this compound, were found in the olfactory bulb, accompanied by significant glial activation. nih.gov

Multiple Sclerosis (MS): In the context of demyelinating diseases like MS, ceramides are thought to contribute to oligodendrocyte injury and death. researchgate.net Studies have shown that higher levels of C16 and C24:1 hexosylceramides (a derivative of ceramide) in the cerebrospinal fluid (CSF) of MS patients correlated with greater disability and a higher number of brain lesions. bmj.com

Impact on Glial Cell Activation (Astrocytes, Microglia) and Neuroinflammation

This compound and other ceramides are significant players in neuroinflammation, largely through their effects on glial cells, the resident immune cells of the central nervous system.

Activated glial cells, a hallmark of many neurodegenerative diseases, show increased levels of sphingolipids. d-nb.info In a recent study, high expression of this compound was documented in microglia, while C24:0 ceramide was highly expressed in astrocytes. frontiersin.org The accumulation of ceramides in astrocytes is thought to contribute to the neuroinflammatory process. d-nb.info For instance, in post-mortem brain samples of patients with frontotemporal lobar dementia, elevated levels of ceramide in astrocytes correlated with increased neuroinflammation. nih.gov

Ceramides can be secreted by astrocytes and affect neighboring cells, potentially acting as mediators of neuronal apoptosis. nih.gov In microglia, the production of long-chain ceramides (C16-C24) by sphingomyelinases can lead to the activation of the pro-inflammatory transcription factor NF-κB. bmbreports.org Knocking down sphingomyelinase can prevent the induction of pro-inflammatory molecules and NF-κB activation in microglia, indicating a pro-inflammatory role for these ceramides. bmbreports.org The decrease in C22:0–C24:0 ceramides following the deletion of CerS2 has been shown to trigger microglial activation and progressive myelin atrophy. frontiersin.org

Modulation of Neuronal Communication and Synaptic Function by Ceramides

Ceramides, as components of the cell membrane, play a role in regulating synaptic function and neuronal communication. frontiersin.orgirb.hr They are involved in the maintenance of synapses and dendritic spines, often in conjunction with other lipids in specialized membrane regions called lipid rafts. irb.hr Ceramides can modulate the release of neurotransmitters, which is vital for neuronal communication and synaptic plasticity. frontiersin.org

While specific roles for this compound in direct modulation of synaptic transmission are still being fully elucidated, the broader family of ceramides has been shown to influence these processes. For example, C16:0 ceramide is crucial for synaptic glutamate (B1630785) release. frontiersin.org The balance between different ceramide species, including very-long-chain ceramides like C24:1, is likely important for maintaining the proper structure and function of neuronal membranes, thereby influencing signaling events at the synapse. frontiersin.org

Contributions to Cancer Pathobiology (Molecular/Cellular Level)

Role of this compound Axis in Tumor Metastasis Suppression

The Ceramide Synthase 2 (CerS2)-C24:1 ceramide axis has been identified as a key player in limiting the metastatic potential of certain cancer cells. nih.govnih.gov Research on ovarian cancer has shown that metastasis-prone sublines of SKOV3 ovarian cancer cells exhibit decreased levels of ceramide and reduced expression of CerS2. nih.gov

Downregulation of CerS2 in ovarian cancer cells was found to promote metastasis in vivo and enhance cell motility and invasiveness. nih.govnih.govmdpi.com Conversely, increasing CerS2 expression suppressed the formation of lamellipodia, which are cellular protrusions required for cell motility. nih.govnih.gov

Further investigation revealed that exogenous this compound can suppress the formation of lamellipodia. nih.gov This effect appears to be direct, as blocking the recycling pathway of ceramides did not prevent the inhibitory action of exogenous C24:1-ceramide on lamellipodia formation. nih.govnih.gov These findings suggest that the CerS2-C24:1-ceramide axis acts as a suppressor of cell motility and, consequently, metastasis in ovarian cancer. nih.govnih.govmusc.edu

Regulation of Cancer Cell Proliferation and Apoptosis by this compound in Specific Cancer Types

The role of this compound in cancer cell proliferation and apoptosis is complex and appears to be context-dependent, varying with the cancer type.

In some cancers, elevated levels of this compound are associated with tumor progression. For instance, in breast cancer, increased levels of this compound, along with other ceramides, have been observed in malignant tissues compared to normal tissues. mdpi.comiiarjournals.org This increase was linked to higher expression of CerS2. mdpi.com It has been suggested that in breast cancer, C24:1-ceramide may have a pro-survival role, helping cancer cells resist apoptosis. preprints.orgpreprints.org

Similarly, in colorectal cancer, increased levels of this compound have been detected in tumor tissues. iiarjournals.orgspandidos-publications.com Higher levels of C24:1 were specifically observed in metastatic tissues, and upregulation of C24:0 ceramide correlated with lymph node invasion. iiarjournals.org

In contrast, other studies suggest a pro-apoptotic role for very-long-chain ceramides in certain contexts. However, the balance between different ceramide species seems to be a critical determinant of cell fate. For example, a shift from C24 sphingolipids to C16 sphingolipids has been shown to increase susceptibility to apoptosis in HeLa cells. researchgate.net

The following table summarizes the varied roles of this compound in different cancer types:

Cancer TypeRole of this compoundResearch Findings
Ovarian Cancer Metastasis SuppressionThe CerS2-C24:1-ceramide axis limits cell motility and metastatic potential by suppressing lamellipodia formation. nih.govnih.govmdpi.com
Breast Cancer Pro-survival / Resistance to ApoptosisIncreased levels of this compound are found in malignant tissues and may contribute to resistance to apoptosis. mdpi.comiiarjournals.orgpreprints.orgpreprints.org
Colorectal Cancer Association with MetastasisHigher levels of this compound are observed in metastatic tissues. iiarjournals.orgspandidos-publications.com
Head and Neck Cancer Altered LevelsC24 and C24:1 ceramides were found to be increased in head and neck cancers. gavinpublishers.com

Molecular Mechanisms of Chemoresistance Related to Ceramide Metabolism

Alterations in the metabolism of sphingolipids, including ceramides, can play a crucial role in cancer biology, influencing processes like cell proliferation, apoptosis, and drug resistance. frontiersin.org Dysregulation of enzymes within the sphingolipid metabolic pathways has been shown to foster chemoresistance by promoting cell survival and inhibiting apoptosis, which is a primary mechanism through which chemotherapy agents eliminate cancer cells. nih.gov

The specific fatty acid chain length of a ceramide molecule significantly influences its biological function. frontiersin.org In the context of cancer, certain ceramide species are found to be elevated in various malignancies. For instance, C16:0 and C24:1 ceramides are upregulated in the tissues of patients with node-positive pancreatic cancer. frontiersin.orgnih.gov Similarly, elevated levels of circulating C24:1-Cer have been observed in more advanced stages of colorectal cancer compared to early lesions. frontiersin.org

In chronic lymphocytic leukemia (CLL), the B-cell receptor (BCR) signaling pathway, which promotes cell survival, has been found to influence sphingolipid metabolism. BCR engagement leads to a significant reduction in the levels of highly abundant ceramides, specifically C16:0 and C24:1. researchgate.net This decrease in pro-apoptotic ceramides is coupled with an increase in glucosylceramides, shifting the balance towards cell survival and contributing to drug resistance. researchgate.net

FindingCancer TypeImplication in Chemoresistance
Upregulation of this compound levels in tissues. frontiersin.orgnih.govPancreatic CancerAssociated with the presence of cancer.
Higher circulating levels of this compound in advanced stages. frontiersin.orgColorectal Cancer (CRC)May serve as a biomarker to distinguish advanced from early-stage disease.
Low expression of CerS2 (synthesizer of C24:1-Cer) may predict chemoresistance. unimi.itBreast CancerLow CerS2/C24:1 levels are linked to poorer chemotherapeutic outcomes.
CerS2-C24:1-ceramide axis inhibits lamellipodia formation, reducing cell motility. nih.govOvarian CancerThis compound has an anti-metastatic potential.
B-cell receptor engagement significantly reduces this compound levels, promoting cell survival. researchgate.netChronic Lymphocytic Leukemia (CLL)Lowering this compound levels is a mechanism for survival and potential drug resistance.

Role in Metabolic and Cardiovascular Disease Mechanisms

This compound, a very-long-chain ceramide, is implicated in the pathophysiology of metabolic disorders such as insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD). mdpi.com The liver expresses several ceramide synthases, with CerS2 being the most abundant, which explains why its product, this compound, is a predominant species in the liver. nih.gov

Clinical studies have consistently demonstrated a link between elevated levels of specific ceramides and metabolic dysfunction. In patients with NAFLD, insulin resistance, and type 2 diabetes, plasma concentrations of this compound, along with C16:0 and C18:0 ceramides, were found to be increased. zaslavsky.com.ua Similarly, in obese female children and adolescents with type 2 diabetes, plasma levels of C24:1 dihydroceramide (B1258172) (a precursor to ceramide) were elevated and correlated with insulin resistance. mdpi.com

Further research in patients with non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD, showed that hepatic levels of C24:1 dihydroceramide were elevated and strongly associated with whole-body insulin resistance. frontiersin.org The accumulation of specific ceramide species, including C24:1, is also observed in hepatic stellate cells during their activation into myofibroblasts, a key process in the development of liver fibrosis. mdpi.com The ratio of long-chain ceramides (like C16 and C18) to very-long-chain ceramides (like C24:0 or C24:1) appears to be a critical factor in the development of metabolic diseases. frontiersin.org

This compound is increasingly recognized as a key lipid mediator in the development and progression of cardiovascular diseases, including atherosclerosis and myocardial hypertrophy. aginganddisease.orgahajournals.org High blood levels of this compound, along with C16:0 and C18:0, are associated with adverse cardiovascular outcomes. ahajournals.org These ceramides are transported in the bloodstream by lipoproteins and have been identified as subclinical markers of atherosclerosis, offering risk assessment potential beyond standard risk factors. aginganddisease.org Hazard ratios for atherosclerotic cardiovascular outcomes linked to Cer24:1 have been shown to be significant in clinical trials. aginganddisease.org

In the context of myocardial hypertrophy (an increase in heart muscle mass), ceramide accumulation is a noted phenomenon. aginganddisease.orgnih.gov Increased levels of this compound have been observed in the mitochondria of the aging rat heart, which may contribute to age-related cardiac hypertrophy. aginganddisease.org Furthermore, inhibiting the de novo synthesis of cardiotoxic ceramides, including C24:1, has been shown to be protective against pathological myocardial hypertrophy. aginganddisease.orgnih.gov For instance, blocking serine palmitoyltransferase (SPT), a key enzyme in this pathway, reduces this compound levels and improves ventricular remodeling after a myocardial infarction. nih.gov

The role of ceramides in cardiovascular disease extends to the regulation of cardiac inflammation. Long-chain ceramides, including C24:1, have been implicated in the pathophysiology of inflammation within the heart. oup.com In vascular tissues, ceramides are produced in response to inflammatory signals like tumor necrosis factor-alpha (TNF-α) and are involved in inflammatory responses. ahajournals.org

In patients with heart failure, specific ceramide species, including C24:1, are found at higher levels in both the serum and the myocardium. nih.gov These elevated levels decrease following mechanical unloading of the heart with a left ventricular assist device (LVAD), which corresponds with improved cardiac function. nih.gov This suggests that these ceramides are not just markers but active participants in the disease process. Following an acute myocardial infarction, increased myocardial concentrations of certain ceramides are associated with an exacerbated inflammatory response and deterioration of cardiac function. frontiersin.org Reducing ceramide levels has been shown to result in a reduced inflammatory response and improved cardiac outcomes in experimental models. frontiersin.org

Disease/ProcessSpecific Finding Regarding this compoundAssociated Molecular/Cellular Events
Atherosclerosis Elevated blood levels are associated with adverse cardiovascular outcomes and subclinical atherosclerosis. aginganddisease.orgahajournals.orgTransported by lipoproteins; involved in inflammatory responses within vascular tissue. ahajournals.org
Myocardial Hypertrophy Increased levels observed in age-related and pathological cardiac hypertrophy. aginganddisease.orgnih.govAccumulation in cardiac mitochondria; inhibition of its synthesis is protective. aginganddisease.orgnih.gov
Heart Failure Serum and myocardial levels (including C24:1) are elevated and decrease with improved cardiac function. nih.govmdpi.comAssociated with cardiac remodeling and dysfunction. mdpi.com
Myocardial Infarction Levels increase during acute MI, associated with exacerbated injury. nih.govPromotes cardiomyocyte apoptosis and inflammation. nih.govnih.gov
Cardiac Inflammation Implicated in the pathophysiology of inflammation and cardiac remodeling. oup.commdpi.comProduced in response to inflammatory cytokines like TNF-α. ahajournals.org

Molecular Involvement in Atherosclerosis and Myocardial Hypertrophy by this compound

Modulation of Inflammatory and Immune Responses

Ceramides, acting as bioactive lipids, play a significant role in modulating inflammatory and immune responses, including the migration and activation of immune cells. nih.gov The specific function of a ceramide is often dictated by the length of its N-acyl chain. nih.gov For instance, the ratio between C16-ceramide and very-long-chain ceramides like C24-ceramide can regulate the properties of the plasma membrane in neutrophils, thereby influencing the function of receptors and proteins critical for cell migration. nih.gov An increase in C16-ceramide or a decrease in C24-ceramide has been shown to reduce neutrophil migration and activation, while the opposite changes enhance their inflammatory response. nih.gov

Very-long-chain glycosphingolipids (GSLs), which are derived from ceramides like C24:1-ceramide, have been studied for their role in immune cell regulation. frontiersin.org Specifically, C24:1-glucosylceramide (GlcCer) has been suggested to be a potential self-antigen required for the maturation of invariant Natural Killer T (iNKT) cells in the thymus. frontiersin.org The levels of very-long-chain GlcCer appear to be directly related to the population of iNKT cells, suggesting a critical role for these C24:1-derived sphingolipids in the homeostasis of this immune cell type. frontiersin.org

Furthermore, ceramides are involved in the activation of microglia, the resident immune cells of the central nervous system. Microglia can produce long-chain ceramides (C16-C24), which leads to the activation of the pro-inflammatory transcription factor NF-κB. bmbreports.org This highlights the pro-inflammatory role ceramides can play in the context of neuroinflammation. bmbreports.org

Involvement in Innate Immune Responses

This compound is an active participant in the complex signaling pathways of the innate immune system. The activation of Toll-like receptor 4 (TLR4), a key receptor in innate immunity, by stimuli such as lipopolysaccharides (LPS) has been shown to increase the de novo synthesis of ceramides. mdpi.com Specifically, TLR4 is an essential upstream component required for ceramide biosynthesis induced by saturated fatty acids. jci.org Macrophage activation by LPS, a TLR4 ligand, leads to a notable increase in intracellular ceramides, including the C24:1 species. mdpi.com

Research indicates that very-long-chain ceramides like C24 may modulate immune cell responses. For instance, C24 ceramide has been found to inhibit the LPS-induced activation of macrophages. mdpi.com The sphingolipid metabolism, in general, plays a crucial role in shaping immune responses, with the inhibition of enzymes like acid ceramidase—which breaks down ceramide—shown to regulate trained immunity, a form of immunological memory in innate cells. nih.gov Conversely, ceramide-1-phosphate, a metabolite of ceramide, can act as an anti-inflammatory agent by inhibiting TLR4-induced activation of the transcription factor NF-κB. nih.govnih.gov This highlights the complex and sometimes opposing roles of ceramide and its metabolites within the immune system.

Production and Secretion of Inflammatory Cytokines (e.g., IL-1β)

This compound is closely linked to the production and regulation of inflammatory cytokines, particularly Interleukin-1β (IL-1β). Studies have demonstrated a positive correlation between the levels of this compound in adipose tissue and the concentration of IL-1β in obese individuals. nih.gov The mechanism may involve the regulation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, a protein complex that facilitates the production of IL-1β. frontiersin.orgmdpi.com

Furthermore, direct stimulation with inflammatory mediators can trigger the synthesis of this compound. Treatment of isolated human neutrophils with IL-1β was found to induce a 1.8-fold increase in this compound levels. ahajournals.org This increase was associated with the formation of neutrophil extracellular traps (NETs), which serve to augment the inflammatory response. ahajournals.org Similarly, the pro-inflammatory cytokines TNF-α and IFN-γ have been shown to increase the cellular release of this compound. researchgate.net A positive association has also been observed between plasma this compound and another inflammatory marker, IL-6. frontiersin.org This body of evidence establishes this compound as a key lipid mediator in inflammatory signaling cascades.

Research Findings on this compound and Inflammation

FindingAssociated Cytokine/PathwayCell/Tissue TypeKey ObservationReference
Correlation with IL-1βIL-1βAdipose Tissue (human)Positive correlation between this compound and IL-1β levels. nih.gov
Induction by IL-1βIL-1βNeutrophils (human)IL-1β treatment caused a 1.8-fold increase in this compound, promoting NETosis. ahajournals.org
Release by CytokinesTNF-α, IFN-γOligodendrocyte cell lineCytokine treatment increased the extracellular release of this compound. researchgate.net
Association with IL-6IL-6Plasma (human)Positive association found between plasma this compound and IL-6. frontiersin.org
NLRP3 Inflammasome ActivationIL-1βMicroglia, MacrophagesCeramide increase can regulate the NLRP3 inflammasome, leading to IL-1β release. frontiersin.orgmdpi.com

Functions in Skin Biology and Regeneration

While this article focuses on this compound, research into skin regeneration has heavily utilized its saturated counterpart, C24 ceramide, often formulated into lipid nanoparticles (C24-LNP) to enhance bioavailability. nih.govmedchemexpress.com In-vitro studies using human keratinocyte cell lines (HaCaT) have shown that C24-LNP significantly stimulates both cell proliferation and migration. nih.govmedchemexpress.com

The molecular mechanism underlying this effect is the activation of the AKT and ERK1/2 signaling pathways. nih.govmedchemexpress.comresearchgate.net These pathways are known to be critical for regulating cell growth, survival, and motility. nih.govmedchemexpress.com The treatment with C24-LNP also led to an upregulation of key proliferation markers, including Ki-67 and Proliferating Cell Nuclear Antigen (PCNA). nih.govmdpi.com The stimulatory effect of C24-LNP on keratinocytes was found to be comparable to, and in some cases greater than, that of Epidermal Growth Factor (EGF), a well-known promoter of cell growth. nih.govmdpi.com

Effects of C24 Ceramide on Keratinocytes

EffectMolecular Pathway/MarkerKey ResultReference
Promoted ProliferationKi-67, PCNAIncreased expression of proliferation markers. nih.govmdpi.com
Promoted MigrationAKT, ERK1/2Enhanced cell migration in wound-scratch assays. nih.govmedchemexpress.com
Activated SignalingAKT, ERK1/2Increased phosphorylation (activation) of AKT and ERK1/2. medchemexpress.comresearchgate.netresearchgate.net

Ceramides are integral to the skin's protective barrier, forming the primary lipid component of the stratum corneum's lamellar structure. mdpi.com The length of the fatty acid chain, with very-long-chains such as C24 and C24:1, is crucial for creating a functional and impermeable barrier. mdpi.comkarger.com In response to physical disruption of the barrier, such as through tape stripping, endogenous levels of this compound tend to increase, suggesting its role in barrier repair. karger.com

At a molecular level, the ability of C24 ceramide to promote keratinocyte proliferation and migration directly contributes to wound healing. nih.govmdpi.com In animal models, topical application of C24-LNP accelerated wound closure and enhanced re-epithelialization. nih.govresearchgate.net Histological analyses of healed tissue revealed improved epidermal and dermal regeneration, along with an increase in collagen deposition. researchgate.netresearchgate.net These regenerative effects are attributed to the activation of the AKT and ERK1/2 signaling pathways, which drive the cellular processes necessary for repairing damaged skin. nih.govmedchemexpress.com

Molecular Role in Keratinocyte Proliferation and Migration in Response to C24 Ceramide

Role of this compound in Aging Processes and Senescence Induction

A growing body of evidence implicates this compound in the fundamental processes of aging and cellular senescence. jci.org Studies have consistently shown that this compound levels are significantly elevated within circulating extracellular vesicles (EVs) in older individuals compared to younger ones. aging-us.comnih.govresearchgate.netnih.gov These EVs can be absorbed by other cells, effectively transmitting molecular signals throughout the body. nih.govresearchgate.net

This mechanism is considered a form of "cell non-autonomous aging," where a factor produced by one tissue can induce aging effects in another. researchgate.net Research has demonstrated that when bone marrow-derived mesenchymal stem cells (BMSCs) are treated with EVs loaded with this compound, they exhibit signs of cellular senescence, including increased activity of senescence-associated β-galactosidase. aging-us.comresearchgate.netnih.govmdpi.com The liver is identified as a primary source of this age-related increase in circulating this compound, driven by age-associated factors like oxidative stress and inflammatory cytokines that upregulate the ceramide-producing enzyme nSMase2. aging-us.comnih.gov This accumulation of this compound is linked to age-related pathologies, including increased risk of hip fractures and cognitive decline. aging-us.comresearchgate.net At the cellular level, ceramides contribute to senescence by inducing cell cycle arrest. jci.orgnih.gov


Vi. Advanced Methodologies for C24:1 Ceramide Research

Lipidomics Approaches for Molecular Species Profiling of C24:1 Ceramide

Lipidomics, the large-scale study of lipids in biological systems, offers powerful tools for the detailed analysis of individual ceramide species like C24:1. These approaches are crucial for understanding the dynamic changes in this compound levels in response to various stimuli or in pathological conditions.

Mass Spectrometry-Based Techniques (e.g., LC/MS/MS, MALDI-TOF MS)

Mass spectrometry (MS) has become an indispensable tool for the specific and sensitive quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of this compound in diverse biological samples, including tissues and plasma. 51yunjian.com This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. 51yunjian.com A typical LC-MS/MS workflow involves:

Lipid Extraction: Total lipids are extracted from the biological sample using methods like the Bligh and Dyer procedure. 51yunjian.com

Chromatographic Separation: The extracted lipids are then separated using reverse-phase high-performance liquid chromatography (HPLC). 51yunjian.com

Mass Spectrometric Detection: The separated lipids are ionized, typically by electrospray ionization (ESI), and specific ceramide species are detected using multiple reaction monitoring (MRM). 51yunjian.com For this compound, a specific precursor-to-product ion transition (m/z 648→264) is monitored for quantification. 51yunjian.com

To ensure accurate quantification, stable isotope-labeled internal standards, such as this compound-d7, are often employed. sigmaaldrich.comscientificlabs.com This technique has been successfully applied to quantify this compound in various contexts, including studies on skeletal muscle, zebrafish brain, and human embryonic kidney cells. sigmaaldrich.comscientificlabs.com Nano-LC-MS/MS methods have also been developed for the sensitive quantification of this compound in minimal sample volumes, such as mouse cerebrospinal fluid. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another powerful MS technique that allows for the analysis of ceramides (B1148491). scirp.org MALDI-TOF MS can be used to analyze the molecular species of ceramides and has been employed to study changes in ceramide profiles under conditions like heat stress. scirp.org Furthermore, MALDI imaging mass spectrometry enables the visualization of the spatial distribution of specific ceramide species, including C24:1, within tissue sections, providing valuable insights into their localized functions and metabolism. plos.orgnih.govacs.org

TechniquePrincipleApplication in this compound ResearchKey Findings/Advantages
LC-MS/MSSeparation by liquid chromatography followed by mass analysis of fragmented ions.Quantitative analysis of this compound in plasma, tissues, and cells. 51yunjian.comsigmaaldrich.comscientificlabs.comHigh sensitivity and specificity; allows for the quantification of multiple ceramide species in a single run. 51yunjian.com
MALDI-TOF MSIonization of molecules from a solid matrix by a laser beam, followed by mass analysis based on time-of-flight.Profiling of ceramide molecular species and imaging mass spectrometry to visualize this compound distribution in tissues. scirp.orgplos.orgProvides spatial information on ceramide distribution within tissues; useful for studying localized lipid metabolism. nih.govacs.org

Metabolic Labeling Strategies (e.g., [14C]serine)

Metabolic labeling with radioactive precursors is a classic and effective method to trace the de novo synthesis and turnover of sphingolipids, including this compound. By introducing a labeled precursor into cell culture or an organism, researchers can follow its incorporation into various lipid species over time.

[14C]serine Labeling: L-[3-14C]-serine is a commonly used precursor for labeling the sphingoid backbone of ceramides. embopress.orgnih.gov Cells or organisms are incubated with [14C]serine, and the lipids are subsequently extracted and separated by thin-layer chromatography (TLC). embopress.orgmdpi.com The radioactivity incorporated into the ceramide fraction provides a measure of its de novo synthesis rate. embopress.orgnih.gov This technique has been instrumental in:

Determining the half-life of newly synthesized ceramides. nih.gov

Investigating the flux of newly synthesized ceramides into more complex sphingolipids. nih.gov

Assessing the impact of genetic manipulations or drug treatments on ceramide biosynthesis. embopress.org

For instance, metabolic labeling studies have revealed that newly synthesized ceramide is rapidly channeled into the biosynthesis of complex sphingolipids. nih.gov It has also been used to demonstrate reduced de novo ceramide generation in mutants with defects in ceramide synthase activity. embopress.org

Genetic and Molecular Tools for Studying this compound Metabolism

The metabolism of this compound is intricately regulated by a family of enzymes, most notably ceramide synthases (CerS) and fatty acid elongases (ELOVL). The development of powerful genetic and molecular tools has enabled researchers to precisely manipulate the expression and function of these enzymes, thereby dissecting their specific contributions to this compound synthesis and its physiological consequences.

Gene Editing (CRISPR/Cas9) and Knockout/Knockdown Models of Ceramide Synthases (e.g., CerS2) and ELOVLs

Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for the synthesis of very-long-chain ceramides, including C24:0 and C24:1 ceramides. nih.govresearchgate.net Consequently, manipulating CerS2 expression provides a direct means to study the role of these specific ceramides.

Knockout/Knockdown Models: CerS2 knockout (CerS2-/-) mice have been generated and extensively studied. nih.gov These mice exhibit a significant reduction in C24:0 and C24:1 ceramides and a compensatory increase in long-chain ceramides like C16:0. nih.gov These models have been crucial in revealing the importance of very-long-chain ceramides in maintaining barrier functions, as CerS2-/- mice show increased susceptibility to inflammatory conditions. nih.gov Similarly, knockdown of CerS2 in cell lines using RNA interference (shRNA or siRNA) has been used to investigate the cellular functions of C24 ceramides. nih.govresearchgate.netnih.gov

CRISPR/Cas9 Gene Editing: The CRISPR/Cas9 system has been employed to create cell lines and animal models with precise modifications in the CERS2 gene. ohsu.eduresearchgate.netresearchgate.netplos.org This technology allows for the generation of complete knockouts or the introduction of specific mutations to study enzyme function in detail. ohsu.eduplos.org For example, CRISPR/Cas9-mediated knockout of CerS2 in HEK293T cells has been used to study the impact of very-long-chain ceramide deficiency on viral infectivity. ohsu.edu

Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes are responsible for synthesizing the very-long-chain fatty acyl-CoAs that are substrates for CerS enzymes. mdpi.com

ELOVL1 is involved in the elongation of saturated and monounsaturated fatty acids up to C26. frontiersin.org Its activity is essential for the production of C24-acyl-CoA, a precursor for this compound synthesis. mdpi.com

ELOVL4 is responsible for the synthesis of ultra-long-chain fatty acids (>C26). frontiersin.org

Genetic manipulation of these elongases, for instance through CRISPR/Cas9-mediated knockout, has been used to study their role in providing the necessary fatty acid precursors for the synthesis of specific ceramide species. researchgate.net

GeneToolModel SystemKey Research Findings
CerS2Knockout/KnockdownMice, Caco-2 cells, SKOV3 cellsDemonstrated the crucial role of C24 ceramides in maintaining intestinal barrier integrity and limiting cancer cell metastasis. nih.govnih.gov
CerS2CRISPR/Cas9HEK293T cells, HeLa cellsUsed to investigate the role of very-long-chain ceramides in viral infection and cellular homeostasis. ohsu.edu
ELOVL1Gene EditingPatient-derived fibroblastsMutations in ELOVL1 lead to decreased levels of C24 ceramides, highlighting its importance in their synthesis. acs.org
ELOVL2CRISPR/Cas9 KnockdownRenal cancer cellsInvestigated the role of fatty acid elongation in cancer cell biology. researchgate.net

Overexpression Systems for Ceramide Metabolic Enzymes

In addition to reducing enzyme function, overexpressing key metabolic enzymes provides a complementary approach to understanding their role in this compound metabolism. By increasing the levels of a specific enzyme, researchers can study the consequences of elevated synthesis of its products.

For example, overexpressing ceramide synthases in cell lines can lead to an increase in specific ceramide species. nih.gov Studies have shown that overexpressing enzymes involved in ceramide degradation, such as sphingosine (B13886) kinase 1 (SphK1), can prevent the accumulation of ceramides and have therapeutic implications. diabetesjournals.org While not directly focused on C24:1, these overexpression systems provide a valuable framework for studying the broader regulation of ceramide metabolism. biomolther.org

Biophysical Techniques for this compound-Membrane Studies

The acyl chain length of a ceramide profoundly influences its biophysical properties and how it interacts with other lipids within a membrane. This compound, with its very long monounsaturated acyl chain, has unique effects on membrane structure and organization.

Biophysical techniques are employed to study these interactions in model membrane systems, such as lipid vesicles.

Fluorescence Spectroscopy and Microscopy: These techniques are used to examine the effects of this compound on membrane fluidity and the formation of lipid domains. annualreviews.org Studies have shown that very-long-chain ceramides like C24:1 can induce the formation of rigid, ordered domains within a more fluid lipid bilayer. utl.pt

Differential Scanning Calorimetry (DSC): DSC is used to measure the phase transition behavior of lipid mixtures. It has been used to study how this compound affects the melting temperature of membranes. annualreviews.org

Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of membrane topography, allowing for the direct visualization of ceramide-induced domains. annualreviews.org

Small-Angle Neutron Scattering (SANS): SANS is a powerful, probe-free technique that can detect nanoscopic lipid domains. Studies using SANS have shown that ceramides with unsaturated acyl chains, including C24:1, can destabilize lipid domains. nih.gov

These biophysical studies have revealed that the properties of this compound are distinct from those of saturated or shorter-chain ceramides, highlighting the importance of its specific molecular structure in determining its membrane-modifying effects. annualreviews.orgcore.ac.uk

Fluorescence Microscopy (e.g., Confocal, STED)

Biochemical Assays for Protein-Ceramide Interactions

Identifying the proteins that directly interact with this compound is key to understanding its role in cellular signaling. Biochemical assays are employed to detect and validate these interactions.

This technique is a straightforward method to screen for interactions between a protein of interest and various lipids, including ceramides. mobitec.comnih.gov In this assay, different lipids are spotted onto a hydrophobic membrane. mobitec.comnih.gov The membrane is then incubated with a purified protein, and bound protein is detected, typically using an antibody against the protein or an affinity tag. mobitec.comnih.gov This method has been used to validate the ceramide-binding activity of proteins identified in broader screens. nih.gov For example, a protein-lipid overlay assay confirmed that the protein Unc-45 can directly bind to ceramide. nih.gov

Pull-down assays are used to isolate and identify ceramide-interacting proteins (CIPs) from complex mixtures like cell or tissue lysates. nih.govresearchgate.net In this approach, a biotinylated ceramide analog is immobilized on streptavidin-coated beads, creating a "ceramide trap". nih.govresearchgate.net When a protein extract is incubated with these beads, proteins that bind to ceramide are captured. nih.gov After washing away non-specific binders, the captured proteins can be eluted and identified by techniques like mass spectrometry. nih.govresearchgate.net This proteomics approach has successfully identified hundreds of putative CIPs from both Drosophila and mouse heart extracts, providing a rich dataset for further investigation into ceramide-mediated cellular processes. nih.gov These assays can also be used to validate specific interactions, for instance, by showing that tubulin and VDAC1 can be pulled down using a photo-activatable and clickable ceramide analog. nih.gov

AssayPrincipleApplication in Ceramide Research
Protein-Lipid Overlay A purified protein is incubated with a membrane spotted with various lipids to identify binding partners. mobitec.comnih.govValidating direct binding of specific proteins to ceramide. nih.gov
Ceramide Pull-down Biotinylated ceramide on beads captures interacting proteins from a lysate for identification by mass spectrometry. nih.govProteome-wide identification of ceramide-interacting proteins in different tissues and organisms. nih.govresearchgate.net

Protein-Lipid Overlay Assays

Cellular and In Vitro Models for this compound Functional Studies

To investigate the functional roles of this compound, researchers utilize a variety of cellular and in vitro models. These systems allow for the controlled manipulation of ceramide levels and the observation of subsequent cellular responses.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a versatile model for studying sphingolipid metabolism. They have been used to characterize the substrate specificity of ceramide synthases (CerS). For instance, overexpressing specific CerS enzymes, like CerS2 which synthesizes very-long-chain ceramides, allows for the study of their activity and the resulting changes in the cellular ceramide profile. nih.govresearchgate.net These cells have also been used to study the effects of CerS2 knockdown, which leads to decreased this compound levels. researchgate.net

HeLa Cells: These human cervical cancer cells are a common model for studying fundamental cellular processes. In the context of ceramide research, HeLa cells have been used to investigate the differential effects of saturated versus unsaturated ceramides on apoptosis. Using a traceless chemical delivery system, studies have shown that the delivery of saturated ceramides induces apoptosis, whereas the monounsaturated this compound does not. pnas.org

Ovarian Cancer Cells (e.g., SKOV3): The role of specific ceramide species in cancer cell motility and metastasis is an active area of research. SKOV3 ovarian cancer cells have been used as a model to demonstrate that this compound can act as an anti-metastatic lipid. nih.gov Studies in these cells have shown that increasing cellular C24:1 levels, either through exogenous treatment or by modulating CerS2 expression, inhibits the formation of lamellipodia, which are crucial for cell migration. nih.gov

Bone-Derived Mesenchymal Stem Cells (BMSCs): To study the role of ceramides in aging and cellular senescence, primary cell models are often used. BMSCs have been utilized to show that this compound, which increases in serum extracellular vesicles with age, can induce a senescent phenotype in these cells. nih.gov

In Vitro Osteoclastogenesis Assays: The differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts can be modeled in vitro. These assays have been used to demonstrate that this compound promotes osteoclast differentiation and bone resorption, suggesting a role in age-related bone loss. aging-us.com

Relevant In Vivo Animal Models for Mechanistic Studies of this compound Roles

Animal models, particularly genetically modified mice, are indispensable for understanding the physiological and pathological roles of this compound in a whole-organism context.

CerS2-Null Mice (Cers2-/-): Ceramide synthase 2 (CerS2) is the primary enzyme responsible for synthesizing very-long-chain (C22-C24) ceramides. nih.govplos.org Mice lacking CerS2 have provided significant insights into the importance of these lipids. These mice exhibit a dramatic reduction in C24:0 and C24:1 ceramides in various tissues, including the liver, kidney, lung, and brain, which is often accompanied by a compensatory increase in C16-ceramide. nih.govplos.orgbiologists.com Cers2-null mice display a range of phenotypes, including liver and myelin defects, demonstrating the non-redundant roles of very-long-chain ceramides. biologists.com In the lung, the absence of CerS2 and the resulting shift in ceramide composition leads to airflow obstruction and airway inflammation, highlighting the importance of ceramide homeostasis for respiratory health. plos.org

Diet-Induced Obesity Models: Mice fed a high-fat diet are a common model for studying metabolic diseases. In these models, C24:1-containing sphingolipids are selectively reduced. researchgate.net These animals are used to investigate how alterations in the this compound pool contribute to the pathophysiology of conditions like diabetic cardiomyopathy. frontiersin.org

Glucocorticosterone-Induced Stress Models: To study the role of ceramides in the central nervous system and stress responses, mice can be treated with glucocorticosterone. This model has been used to show that stress induces the formation and release of ceramide in the hippocampus, specifically within endothelial cells, which in turn inhibits neuronal proliferation. nih.gov

Animal ModelKey Genetic/Experimental FeatureMajor Phenotypes and Research Applications
CerS2-Null Mice Deletion of the Cers2 gene.Drastically reduced this compound levels; used to study the roles of very-long-chain ceramides in liver function, myelination, and lung health. plos.orgbiologists.com
CerS4-Null Mice Deletion of the Cers4 gene.Alopecia, skin barrier defects, altered immune responses; used to study the role of long-chain ceramides in skin and inflammatory diseases. researchgate.netnih.govmdpi.com
Diet-Induced Obesity Mice fed a high-fat diet.Reduced levels of C24:1-sphingolipids; model for studying the link between ceramide metabolism and cardiometabolic diseases. researchgate.netfrontiersin.org
Stress Models Administration of glucocorticosterone.Increased ceramide in the hippocampus; used to investigate the role of ceramide in stress-induced changes in neurogenesis. nih.gov

Vii. Future Research Directions for C24:1 Ceramide

Unraveling the Specificity of C24:1 Ceramide Compared to Other Acyl Chain Ceramides (B1148491) in Biological Functions

A fundamental question in ceramide biology is how the length and saturation of the acyl chain dictate the function of the molecule. Ceramides with different acyl chain lengths, such as the long-chain C16:0 and C18:0 ceramides, often exhibit opposing effects to the very-long-chain this compound. For instance, while C16:0 and C18:0 ceramides are frequently linked to detrimental outcomes like insulin (B600854) resistance and apoptosis, this compound has been associated with protective effects in some contexts. diabetesjournals.orgmdpi.com

Future research must focus on elucidating the molecular basis for this specificity. Key research questions include:

How does the biophysical presence of this compound in cellular membranes differ from that of shorter-chain ceramides, and how do these differences influence membrane properties such as fluidity and the formation of lipid rafts?

Do C24:1 ceramides and shorter-chain ceramides compete for binding to the same protein targets, or do they have distinct sets of interacting proteins?

What are the downstream signaling pathways that are preferentially activated or inhibited by this compound versus other ceramide species?

Studies have shown that the ratio of long-chain to very-long-chain ceramides can be a critical determinant in the development of metabolic diseases. frontiersin.org For example, an increase in the C18/C16 ceramide ratio has been identified as an independent marker for diabetes risk. frontiersin.org Conversely, a paradoxical increase in this compound has been observed following weight loss interventions, suggesting a potential compensatory or protective mechanism. diabetesjournals.orgdiabetesjournals.org This highlights the importance of investigating the interplay between different ceramide species.

Table 1: Comparative Effects of Different Ceramide Species

Ceramide Species Associated Biological Effects Key Research Findings
C16:0 Ceramide Associated with insulin resistance, apoptosis, and inflammation. mdpi.comnih.gov Detrimental to cardiac function. ijbs.com Linked to an increased risk of mortality. mdpi.com
C18:0 Ceramide Implicated in insulin resistance and apoptosis. mdpi.comspandidos-publications.com Elevated levels are associated with hip fracture risk and increased bone resorption. aging-us.com
C24:0 Ceramide Often considered benign or protective. mdpi.com Appears to have a negative correlation with cardiovascular disease risk when its ratio to other ceramides is considered. caymanchem.com
This compound Exhibits both protective and detrimental roles depending on the context. diabetesjournals.orgaging-us.commdpi.com Can induce senescence in bone marrow stromal cells. aging-us.com Paradoxically increases after weight loss, possibly as a protective mechanism. diabetesjournals.orgdiabetesjournals.org

Identification of Novel this compound-Interacting Proteins and Effector Molecules

The biological effects of this compound are mediated through its interactions with a host of proteins and other effector molecules. While some ceramide-binding proteins have been identified, such as protein phosphatase 1 (PP1) and PP2A, the specific interactome of this compound remains largely uncharacterized. nih.gov

Advanced proteomic and lipidomic techniques offer powerful tools to identify novel this compound-interacting partners. Future research in this area should aim to:

Develop and utilize sophisticated methods, such as affinity purification-mass spectrometry and proximity-dependent biotinylation (BioID), to systematically identify proteins that bind to this compound in a cellular context.

Validate these interactions using biophysical techniques like surface plasmon resonance and isothermal titration calorimetry.

Functionally characterize the consequences of these interactions on both the protein and the lipid.

One study has already implicated the Lysosome Associated Protein Transmembrane 4B (LAPTM4B) as a protein whose interaction with ceramide is crucial for regulating nutrient signaling. researchgate.net Furthermore, research has shown that this compound can bind to phospho–Tyr-216-GSK3 (pYGSK3) and is involved in stabilizing microtubules. medchemexpress.comresearchgate.net Identifying the full spectrum of this compound-interacting proteins will provide a more comprehensive understanding of its signaling networks.

Elucidating the Precise Role of this compound in Specific Organelle Dysfunction

Ceramides are not uniformly distributed within the cell; their localization to specific organelles is critical for their function. This compound has been implicated in the function and dysfunction of several organelles, including mitochondria and the endoplasmic reticulum (ER).

Future investigations should focus on:

Developing and employing high-resolution imaging techniques to precisely map the subcellular distribution of this compound under various physiological and pathological conditions.

Investigating how the accumulation or depletion of this compound in specific organelles, such as the mitochondria, affects their function. For instance, while some ceramides are known to inhibit the mitochondrial respiratory chain, the specific effect of this compound is not fully understood. d-nb.infocaymanchem.com

Exploring the role of this compound in inter-organelle communication, particularly at membrane contact sites like the mitochondria-associated ER membranes (MAMs).

Studies have shown that very-long-chain ceramides, in general, are associated with mitochondrial damage. aging-us.commdpi.com Research has also pointed to the accumulation of this compound in the mitochondria of the aging rat heart. aginganddisease.org Understanding how this compound contributes to organelle-specific stress and dysfunction will be crucial for developing targeted therapies.

Targeting this compound Metabolism for Molecular Intervention Strategies in Disease Mechanisms

Given the involvement of this compound in a range of diseases, from metabolic disorders to neurodegenerative diseases and cancer, its metabolic pathway represents a promising target for therapeutic intervention. frontiersin.orgmdpi.comnih.gov The synthesis of this compound is primarily catalyzed by ceramide synthase 2 (CerS2). mdpi.com

Future research in this area should explore:

The development of specific pharmacological inhibitors or activators of CerS2 to modulate the levels of this compound.

The use of genetic tools, such as CRISPR-Cas9, to manipulate the expression of CerS2 and other enzymes involved in this compound metabolism in preclinical models of disease.

The investigation of dietary and lifestyle interventions that may influence the levels of this compound and other ceramide species. diabetesjournals.org

Targeting ceramide metabolism has already shown promise in the context of cardiovascular disease and nonalcoholic fatty liver disease. ijbs.comaginganddisease.org For example, inhibiting ceramide synthesis has been shown to improve ventricular remodeling after a myocardial infarction. aginganddisease.org By focusing specifically on the this compound metabolic pathway, it may be possible to develop more targeted and effective therapies with fewer off-target effects.

Q & A

Q. What are the standard protocols for extracting C24:1 ceramide from biological tissues?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. Tissues are homogenized with chloroform-methanol (2:1 v/v), forming a miscible system with tissue water. Subsequent dilution with chloroform and water separates lipids (chloroform layer) from non-lipids. This method minimizes lipid degradation and is adaptable across tissue types, including liver and muscle . For this compound, ensure tissue homogenization occurs at low temperatures to prevent sphingolipid degradation.

Q. How is this compound quantified in plasma or tissue samples?

Liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard. Key steps include:

  • Using internal standards (e.g., C25 ceramide) to correct for ion suppression, particularly for C24:1 .
  • Monitoring specific multiple reaction monitoring (MRM) transitions (e.g., precursor ion m/z 630.5 → product ion m/z 264) to enhance specificity .
  • Constructing individual calibration curves for each ceramide species due to variable ion responses .

Q. What biological roles does this compound play in cellular processes?

this compound mediates apoptosis, oxidative stress responses, and lipid signaling. It is abundant in tissues like liver and muscle, where it regulates membrane structure and intracellular signaling. Studies link its accumulation to insulin resistance and hepatic dysfunction, while its depletion correlates with renal pathology in diabetic models .

Advanced Research Questions

Q. How can researchers address discrepancies in reported this compound levels across studies?

Discrepancies often arise from:

  • Tissue specificity : C24:1 levels inversely correlate between plasma and kidney tissues in diabetic models, highlighting compartment-specific metabolism .
  • Methodological variability : Differences in extraction efficiency (e.g., Bligh-Dyer vs. solid-phase extraction) and MS calibration protocols (e.g., C17 vs. C25 internal standards) impact quantification .
  • Biological context : Diet, genetic background, and disease progression alter ceramide metabolism. Standardizing animal models and normalizing data to tissue weight or protein content improves comparability .

Q. What are the challenges in detecting this compound via mass spectrometry?

Key challenges include:

  • Ion suppression : High concentrations of co-eluting lipids suppress C24:1 signals. Diluting samples or using orthogonal separation (e.g., hydrophilic interaction chromatography) mitigates this .
  • Isomeric interference : this compound (15Z isomer) must be distinguished from other unsaturated species. Optimizing chromatographic gradients and using high-resolution MS (e.g., Q-TOF) enhances specificity .
  • Calibration complexity : Non-linear responses at high concentrations necessitate segmented calibration curves for accurate quantification .

Q. How should experiments be designed to study tissue-specific this compound metabolism?

  • Multi-tissue profiling : Compare ceramide levels in plasma, liver, kidney, and muscle to identify tissue-specific regulatory mechanisms .
  • Isotopic tracing : Use ¹³C-labeled precursors (e.g., palmitate) to track ceramide synthesis and turnover in vivo .
  • Genetic models : Employ tissue-specific knockout mice (e.g., hepatocyte-specific ceramide synthase 2) to dissect pathways governing C24:1 production .

Data Interpretation and Validation

Q. How can plasma this compound serve as a biomarker for hepatic dysfunction?

Plasma C24:1 levels reflect liver ceramide homeostasis, as hepatic necrosis releases ceramides into circulation. Validating this requires:

  • Correlating plasma C24:1 with liver histopathology (e.g., fibrosis scores) in clinical cohorts.
  • Cross-referencing with traditional biomarkers (e.g., ALT, AST) and lipidomic profiles .

Q. What statistical approaches are recommended for analyzing ceramide data?

  • Multivariate analysis : Principal component analysis (PCA) to identify ceramide species driving metabolic phenotypes.
  • Correlation networks : Map relationships between C24:1 and clinical parameters (e.g., albuminuria in diabetic kidney disease) .
  • Normalization : Express data as molar ratios (e.g., C24:1/C24:0) to account for total lipid variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.